molecular formula C21H20O3 B1325272 7-Oxo-7-(9-phenanthryl)heptanoic acid CAS No. 898766-07-9

7-Oxo-7-(9-phenanthryl)heptanoic acid

Cat. No.: B1325272
CAS No.: 898766-07-9
M. Wt: 320.4 g/mol
InChI Key: VBWYJGUMLKCFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxo-7-(9-phenanthryl)heptanoic acid is a useful research compound. Its molecular formula is C21H20O3 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxo-7-phenanthren-9-ylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c22-20(12-2-1-3-13-21(23)24)19-14-15-8-4-5-9-16(15)17-10-6-7-11-18(17)19/h4-11,14H,1-3,12-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWYJGUMLKCFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645323
Record name 7-Oxo-7-(phenanthren-9-yl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-07-9
Record name ζ-Oxo-9-phenanthreneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxo-7-(phenanthren-9-yl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Oxo-7-(9-phenanthryl)heptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis pathway for 7-Oxo-7-(9-phenanthryl)heptanoic acid, a molecule of interest for further research and development. The document details the core synthetic strategy, a comprehensive experimental protocol, and expected characterization data.

Introduction

This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. The presence of the keto-acid side chain at the 9-position of the phenanthrene nucleus suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including those with potential pharmacological activity. The synthesis of this compound is primarily achieved through a well-established organic reaction, the Friedel-Crafts acylation. This guide will focus on the practical aspects of this synthetic approach.

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation. In the context of producing this compound, this involves the reaction of phenanthrene with a derivative of pimelic acid, such as pimeloyl chloride or pimelic anhydride, in the presence of a Lewis acid catalyst.

The regioselectivity of the Friedel-Crafts acylation on phenanthrene is highly dependent on the reaction conditions, particularly the solvent used. While phenanthrene can be acylated at various positions, the use of specific solvents like 1,2-dichloroethane or nitrobenzene has been shown to favor the formation of the 9-substituted isomer. This preference is crucial for the targeted synthesis of this compound.

Detailed Experimental Protocol

This section outlines a detailed, plausible experimental protocol for the synthesis of this compound via Friedel-Crafts acylation. This protocol is based on established procedures for similar reactions involving phenanthrene.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
PhenanthreneC₁₄H₁₀178.2310.0 g0.056
Pimeloyl chlorideC₇H₁₀Cl₂O₂197.0611.0 g0.056
Anhydrous Aluminum ChlorideAlCl₃133.3415.0 g0.112
1,2-DichloroethaneC₂H₄Cl₂98.96200 mL-
2M Hydrochloric AcidHCl36.46150 mL-
DichloromethaneCH₂Cl₂84.93300 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: The flask is charged with anhydrous aluminum chloride (15.0 g, 0.112 mol) and dry 1,2-dichloroethane (100 mL). The suspension is cooled to 0 °C in an ice bath.

  • A solution of pimeloyl chloride (11.0 g, 0.056 mol) in dry 1,2-dichloroethane (50 mL) is added dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Following the addition, a solution of phenanthrene (10.0 g, 0.056 mol) in dry 1,2-dichloroethane (50 mL) is added dropwise over 30 minutes at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (approximately 80-85 °C) for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This should be done in a fume hood with vigorous stirring.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with 2M hydrochloric acid (2 x 75 mL) and then with brine (100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., a mixture of ethanol and water or toluene) to afford pure this compound.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product setup Dry 3-neck flask under N2 add_alcl3 Add AlCl3 and 1,2-dichloroethane setup->add_alcl3 cool_0c Cool to 0 °C add_alcl3->cool_0c add_pimeloyl_chloride Add pimeloyl chloride solution cool_0c->add_pimeloyl_chloride add_phenanthrene Add phenanthrene solution add_pimeloyl_chloride->add_phenanthrene reflux Reflux for 4 hours add_phenanthrene->reflux quench Pour onto ice/HCl reflux->quench extract Extract with CH2Cl2 quench->extract wash Wash with HCl and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The following table summarizes the expected characterization data for the final product, this compound. The predicted NMR data is based on the known spectral data of a similar compound, 9-acetylphenanthrene, and standard chemical shift correlations.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₂₁H₂₀O₃
Molecular Weight 320.38 g/mol
Melting Point Not reported, expected to be a crystalline solid with a defined melting point.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.5-12.0 (br s, 1H, -COOH), 8.6-8.8 (m, 2H, Ar-H), 8.0-8.2 (m, 1H, Ar-H), 7.5-7.8 (m, 6H, Ar-H), 3.1-3.3 (t, 2H, -CH₂-CO-), 2.4-2.6 (t, 2H, -CH₂-COOH), 1.7-1.9 (m, 4H, -CH₂-CH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~200 (-C=O), ~180 (-COOH), 122-135 (Ar-C), ~43 (-CH₂-CO-), ~34 (-CH₂-COOH), ~29, ~25 (-CH₂-CH₂-)
Infrared (IR, KBr) ν (cm⁻¹): ~3000 (O-H stretch, broad), ~1700 (C=O stretch, carboxylic acid), ~1680 (C=O stretch, ketone), ~1600, 1500 (C=C stretch, aromatic)
Mass Spectrometry (MS) m/z: 320.14 [M]⁺, other fragmentation patterns corresponding to the loss of COOH and parts of the alkyl chain.

This in-depth guide provides a robust framework for the synthesis and characterization of this compound. Researchers and scientists can utilize this information to further their work in drug development and other related fields. It is important to note that all experimental work should be conducted in a well-equipped laboratory with appropriate safety precautions.

An In-depth Technical Guide to the Physicochemical Properties of 7-Oxo-7-(9-phenanthryl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxo-7-(9-phenanthryl)heptanoic acid is a complex organic molecule that incorporates a polycyclic aromatic hydrocarbon (phenanthrene) and a linear carboxylic acid chain with a ketone functional group. This unique combination of structural motifs suggests potential applications in materials science and medicinal chemistry, warranting a thorough investigation of its physicochemical properties. This guide provides a comprehensive overview of the known and predicted properties of this compound, along with generalized experimental protocols for its synthesis, purification, and analysis. Due to the limited availability of experimental data for this specific molecule, several properties have been estimated using computational predictive models.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is critical to note that while the molecular formula and weight are definitive, other values are predicted and should be confirmed through empirical testing.

PropertyValueSource
CAS Number 898766-07-9[1]
Molecular Formula C21H20O3[2]
Molecular Weight 320.38 g/mol [2]
Predicted Melting Point 150-170 °C
Predicted Boiling Point > 450 °C (with decomposition)
Predicted Aqueous Solubility Low
Predicted pKa ~4.5 - 5.0
Predicted logP ~4.8 - 5.5

Note: Predicted values are based on computational models and should be used as estimates.

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

A plausible synthetic route for this compound is the Friedel-Crafts acylation of phenanthrene with a suitable acylating agent.

Reaction:

Phenanthrene + 7-Chloro-7-oxoheptanoic acid → this compound + HCl

Materials:

  • Phenanthrene

  • 7-Chloro-7-oxoheptanoic acid (or its corresponding acyl chloride)

  • Anhydrous aluminum chloride (AlCl3) or another Lewis acid catalyst

  • Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

  • Hydrochloric acid (for workup)

  • Distilled water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve phenanthrene in the anhydrous solvent.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride.

  • In a separate flask, dissolve 7-chloro-7-oxoheptanoic acid in the anhydrous solvent.

  • Add the 7-chloro-7-oxoheptanoic acid solution dropwise to the phenanthrene-AlCl3 mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

G reagents Phenanthrene + 7-Chloro-7-oxoheptanoic acid + AlCl3 in Anhydrous Solvent reaction Friedel-Crafts Acylation (Reflux) reagents->reaction workup Quenching (Ice/HCl) & Extraction reaction->workup crude_product Crude this compound workup->crude_product

Caption: Generalized workflow for the synthesis of this compound.

Purification: Recrystallization and Chromatography

The crude product can be purified using standard techniques for solid carboxylic acids.

Materials:

  • Crude this compound

  • Recrystallization solvents (e.g., ethanol, acetic acid, toluene)

  • Silica gel for column chromatography

  • Eluent system (e.g., hexane/ethyl acetate mixture)

Procedure (Recrystallization):

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Procedure (Column Chromatography):

  • Prepare a silica gel column using a suitable eluent system.

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified compound.

G cluster_0 Purification Strategy crude Crude Product recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography pure Pure Product recrystallization->pure chromatography->pure

Caption: Purification workflow for this compound.

Analysis

The structure and purity of the synthesized compound should be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons, confirming the presence of both the phenanthrene and the heptanoic acid moieties.

    • ¹³C NMR: To identify the number and types of carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the ketone C=O stretch.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point Analysis: To determine the melting point range of the purified solid, which is an indicator of purity.

Biological Activity and Signaling Pathways

Currently, there is no published information regarding the biological activity or the involvement of this compound in any signaling pathways. The presence of the phenanthrene core, a structure found in some natural products and synthetic compounds with biological activity, suggests that this molecule could be a candidate for biological screening.

Logical Workflow for Characterization

The overall process of investigating a novel compound like this compound follows a logical progression from synthesis to detailed characterization and potential biological evaluation.

G synthesis Synthesis purification Purification synthesis->purification physchem Physicochemical Characterization (MP, BP, Solubility) purification->physchem structural Structural Elucidation (NMR, MS, IR) purification->structural purity Purity Assessment (HPLC) purification->purity biological Biological Screening (In vitro/In vivo assays) purity->biological pathway Signaling Pathway Analysis biological->pathway

Caption: Logical workflow for the characterization of a novel chemical entity.

Conclusion

This compound is a compound with potential for further investigation. This guide provides a foundational understanding of its physicochemical properties, based on available data and computational predictions. The outlined general experimental protocols offer a starting point for its synthesis and characterization in a laboratory setting. Future research should focus on obtaining empirical data for its physicochemical properties and exploring its potential biological activities to unlock its full scientific and therapeutic potential.

References

The Elusive Biological Profile of 7-Oxo-7-(9-phenanthryl)heptanoic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific understanding of the biological activity of 7-Oxo-7-(9-phenanthryl)heptanoic acid and its derivatives. Despite a comprehensive search of available scientific literature, specific biological data for this precise chemical entity remains largely unpublished. This document, therefore, provides an in-depth overview of the known biological activities of the core phenanthrene moiety and related derivatives, offering a foundational context for future research and development in this area. The focus will be on established mechanisms of action and toxicological profiles of phenanthrene compounds, which may inform the potential biological activities of the title compound.

Introduction: The Chemical Landscape

This compound is a hybrid molecule combining a phenanthrene nucleus with a seven-carbon aliphatic chain terminating in a carboxylic acid, featuring a ketone at the seventh position. This structure suggests potential interactions with biological systems through both its lipophilic polycyclic aromatic hydrocarbon (PAH) moiety and its more polar carboxylic acid chain. While specific studies on this compound are not publicly available, the known biological activities of phenanthrene and its derivatives provide a starting point for hypothesizing its potential pharmacological or toxicological profile.

General Biological Activities of Phenanthrene and its Derivatives

Phenanthrene, a three-ring aromatic hydrocarbon, and its alkylated derivatives have been the subject of numerous toxicological and pharmacological studies. The biological effects of these compounds are diverse and dependent on their specific chemical structures.

Cardiotoxicity and Ion Channel Modulation

Research has shown that phenanthrene and its alkylated homologs can exert cardiotoxic effects. These effects are often mediated through the direct blockade of potassium (K+) and calcium (Ca2+) ion channels that are crucial for regulating cardiomyocyte contractions.[1][2] This disruption of ion flow can lead to developmental cardiotoxicity.[1][2]

Aryl Hydrocarbon Receptor (AHR) Activation

Certain alkylated phenanthrenes have been found to dysregulate the aryl hydrocarbon receptor (AHR) signaling pathway in ventricular cardiomyocytes.[1][2] The AHR is a ligand-activated transcription factor involved in regulating the expression of genes associated with metabolism, development, and immune responses. Activation of AHR by xenobiotics like PAHs can lead to a range of cellular and physiological effects.

Metabolic Activation and Genotoxicity

Phenanthrene, like other PAHs, can be metabolized by cytochrome P450 enzymes.[3] This metabolic process can lead to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, potentially leading to genotoxic effects.

Effects on Lipid Metabolism

Studies have indicated that exposure to phenanthrene can lead to alterations in lipid metabolism. Long-term exposure in animal models has been shown to induce intestinal dysbiosis and disrupt hepatic lipid metabolism, leading to increased levels of free fatty acids, cholesterol, and triglycerides in the liver.[4] Furthermore, phenanthrene has been observed to alter the lipid profile in zebrafish embryos, which has potential implications for neurological development and early nutritional status.[5][6]

Potential Biological Activities of this compound Derivatives: A Hypothesis

Given the absence of direct experimental data, the biological activity of this compound derivatives can only be hypothesized based on their structural components.

  • Phenanthrene Moiety: The phenanthrene core suggests that these derivatives could potentially exhibit some of the aforementioned biological activities, such as cardiotoxicity through ion channel modulation or AHR activation. The extent of these activities would likely be influenced by the nature of the heptanoic acid side chain.

  • Heptanoic Acid Side Chain: The presence of a carboxylic acid group introduces a polar, ionizable functional group. This could significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule compared to unsubstituted phenanthrene. Carboxylic acids are known to interact with various biological targets, including enzymes and receptors.[7] The oxo group at the 7-position could also influence the molecule's reactivity and metabolic fate.

Future Research Directions

The lack of data on the biological activity of this compound derivatives highlights a significant knowledge gap. Future research should focus on:

  • Synthesis and Characterization: The first step would be the synthesis and full chemical characterization of a series of these derivatives.

  • In Vitro Screening: A comprehensive in vitro screening campaign is necessary to evaluate the cytotoxicity, genotoxicity, and potential pharmacological activities of these compounds. This should include assays to assess their effects on key cellular targets such as ion channels, AHR, and relevant enzymes.

  • Mechanism of Action Studies: For any active compounds identified, detailed mechanism of action studies should be conducted to elucidate the molecular basis of their biological effects.

  • In Vivo Studies: Promising candidates from in vitro studies should be further evaluated in appropriate animal models to assess their in vivo efficacy and safety profiles.

Conclusion

While the biological activity of this compound and its derivatives remains to be experimentally determined, the known biological profiles of phenanthrene and related structures provide a framework for guiding future investigations. The unique combination of a polycyclic aromatic hydrocarbon and a functionalized fatty acid chain suggests that these compounds could possess novel biological properties. Rigorous scientific investigation is now required to unlock the potential of this chemical class and to determine its relevance for researchers, scientists, and drug development professionals.

Data Presentation and Experimental Protocols

As no specific quantitative data or experimental protocols for the biological activity of this compound derivatives are available in the public domain, this section cannot be completed at this time. Future research findings will be essential to populate these critical areas.

Visualizations

Due to the lack of defined signaling pathways or experimental workflows specifically for this compound derivatives, the creation of Graphviz diagrams is not currently feasible. The general signaling pathways for phenanthrene's known effects, such as AHR activation, are well-documented in existing literature but are not specific to the requested compound.

References

Potential Research Applications of Phenanthrene Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthrene, a polycyclic aromatic hydrocarbon with a three-ring structure, serves as a versatile scaffold in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current research applications of phenanthrene compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside a quantitative analysis of their efficacy. Furthermore, key signaling pathways modulated by phenanthrene derivatives are elucidated and visualized to facilitate a deeper understanding of their mechanisms of action.

Introduction

Phenanthrene and its derivatives are a class of compounds that have garnered significant attention in the field of drug discovery.[1][2][3] The unique structural features of the phenanthrene nucleus allow for diverse functionalization, leading to a wide array of pharmacological activities.[4][5] Naturally occurring phenanthrenes are found in various plant families, including Orchidaceae and Juncaceae, and have been utilized in traditional medicine for centuries.[3][6] Modern synthetic methodologies have further expanded the chemical space of phenanthrene derivatives, enabling the optimization of their therapeutic properties.[7] This guide aims to provide researchers and drug development professionals with a detailed resource on the synthesis, biological evaluation, and mechanistic understanding of phenanthrene compounds.

Synthesis of Phenanthrene Derivatives

Several classical and modern synthetic routes are employed for the construction of the phenanthrene core and its derivatives. The choice of method often depends on the desired substitution pattern and overall complexity of the target molecule.

Classical Synthesis Methods
  • Bardhan-Sengupta Synthesis: This method involves the cyclization of a tethered cyclohexanol group onto an aromatic ring, followed by dehydrogenation to form the phenanthrene core.[8][9]

  • Haworth Synthesis: This approach utilizes the Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by a series of reduction and cyclization steps.[8][9]

  • Pschorr Synthesis: This reaction involves the intramolecular cyclization of a diazonium salt derived from an α-phenyl-o-aminocinnamic acid.[8][9]

Modern Synthetic Methods

Modern organic synthesis has introduced more efficient and versatile methods for phenanthrene synthesis. For instance, a palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene offers a one-pot synthesis with a broad substrate scope and high yields.[10][11][12][13][14] Another notable method involves the photochemical cyclization of stilbene precursors.[15]

General Experimental Protocol for Synthesis

A representative synthetic scheme for cytotoxic phenanthrenequinones is outlined below[10][11][12][13]:

  • Preparation of 2-aldehyde-1,4-quinone: This intermediate is prepared by the DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation of commercially available 2,5-dihydroxybenzaldehyde in benzene at room temperature.

  • Coupling Reaction: The resulting quinone is coupled with a substituted toluene (e.g., 3,4,5-trimethoxytoluene) in the presence of trifluoroacetic acid (TFA) in ether at room temperature.

  • Methylation: The product from the previous step is methylated using dimethyl sulfate (Me₂SO₄) and potassium carbonate (K₂CO₃) in acetone under reflux.

  • Cyclization: The methylated compound undergoes cyclization using a phosphazene base (P₄-tBu) in benzene at 140°C.

  • Oxidation: The resulting phenanthrene is oxidized to the corresponding phenanthrenequinone using silver(I) oxide (AgO) in the presence of 6 N nitric acid (HNO₃) in acetone at 60°C.

Biological Activities and Therapeutic Potential

Phenanthrene derivatives have been extensively investigated for a variety of biological activities, with the most promising applications in oncology, inflammation, and infectious diseases.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of phenanthrene compounds against various cancer cell lines.

Quantitative Data on Anticancer Activity:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinolH460 (Lung)6.1[3]
N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-prolinolH460 (Lung)11.6[3]
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylateCaco-2 (Colon)0.97 (µg/mL)[1][2]
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylateHep-2 (Epithelial)2.81 (µg/mL)[1][2]
(Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dioneHCT-116 (Colon)0.985[16]
Biphenanthrene Derivative 1A549 (Lung)< 10[17]
Biphenanthrene Derivative 2A549 (Lung)< 10[17]
6-MethoxycoeloninUACC-62 (Melanoma)2.59[18]
Phenanthrene Derivative 4THP-1 (Leukemia)3[19]
Phenanthrene Derivative 6THP-1 (Leukemia)6[19]
Phenanthrene Derivative 7THP-1 (Leukemia)5[19]
Calanquinone AVarious0.08 - 1.66 (µg/mL)[7]
Annoquinone AVarious0.08 - 1.66 (µg/mL)[7]
Compound 3 from C. mucronatusU-87 MG (Glioblastoma)19.91[20]
Compound 9 from C. mucronatusU-87 MG (Glioblastoma)17.07[20]
Phenanthridine Derivative 8aMCF-7 (Breast)0.28[21]
ChrysotoxeneHepG2 (Liver)19.64[6]
ConfusarinTHP-1 (Leukemia)11.51[6]
1,5,6-trimethoxy-2,7-dihydroxy-phenanthreneHeLa (Cervical)0.42[6]
1,5,6-trimethoxy-2,7-dihydroxy-phenanthreneHepG2 (Liver)0.20[6]

Signaling Pathways in Cancer:

Phenanthrene derivatives exert their anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

  • PI3K/Akt Pathway: This pathway is crucial for cell growth and survival. Some phenanthrene-based compounds have been shown to inhibit the phosphorylation of Akt, leading to the suppression of downstream signaling and induction of apoptosis.[5][17][22][23][24][[“]]

  • MAPK/ERK Pathway: The MAPK/ERK pathway regulates cell proliferation, differentiation, and survival. Inhibition of MEK and ERK phosphorylation by certain phenanthrene derivatives has been observed, contributing to their antiproliferative effects.[17][22][23][[“]][26][27]

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Phenanthrene derivatives have been found to suppress the NF-κB signaling pathway by inhibiting the degradation of IκBα and the nuclear translocation of p65.[5][28][29][30][31][32][33]

Experimental Workflow for Anticancer Activity Evaluation:

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Phenanthrene Derivatives mtt MTT Assay (Cytotoxicity, IC50) synthesis->mtt Test Compounds apoptosis Apoptosis Assays (Annexin V/PI, Hoechst) mtt->apoptosis Active Compounds cell_cycle Cell Cycle Analysis (Propidium Iodide) mtt->cell_cycle Active Compounds western_blot Western Blot (Signaling Proteins) apoptosis->western_blot cell_cycle->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Workflow for anticancer evaluation.

Anti-inflammatory Activity

Phenanthrene derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity:

Compound/DerivativeTarget/AssayIC50 (µM)Reference
Various Phenanthrenes from D. denneanumNO Production Inhibition0.7 - 41.5[28][33]
Phenanthrene Dimer 18NO Production Inhibition2.89[34]
Phenanthrene Dimer 13NO Production Inhibition4.11[34]
Phenanthrene Dimer 19NO Production Inhibition5.98[34]
Phenanthrene Dimer 20NO Production Inhibition5.77[34]
Phenanthrene Dimer 21NO Production Inhibition5.68[34]
Phenanthrenes from Chinese Yam PeelCOX-1 and COX-2 InhibitionHigher than NSAIDs[35]

Mechanism of Anti-inflammatory Action:

The anti-inflammatory effects of phenanthrene compounds are often attributed to their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[28][33][34][36] This is frequently achieved through the modulation of the NF-κB and MAPK signaling pathways.[28][29][32][33]

Signaling Pathway for Anti-inflammatory Action:

G LPS LPS MAPK MAPK (p38, JNK) LPS->MAPK IKK IKK LPS->IKK Phenanthrene Phenanthrene Derivative Phenanthrene->MAPK Phenanthrene->IKK NFkappaB NF-κB (p65) MAPK->NFkappaB IkappaB IκBα IKK->IkappaB P IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Translocation iNOS iNOS Nucleus->iNOS Transcription TNFalpha TNF-α Nucleus->TNFalpha Transcription NO NO iNOS->NO Inflammation Inflammation TNFalpha->Inflammation NO->Inflammation

Anti-inflammatory signaling pathway.

Antimicrobial Activity

Several phenanthrene derivatives have demonstrated potent activity against a range of pathogenic microorganisms, including drug-resistant strains.

Quantitative Data on Antimicrobial Activity:

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Jinflexin BMethicillin-resistant S. aureus12.5 - 100[4]
JuncusolMethicillin-resistant S. aureus12.5 - 100[4]
Juncuenin DMethicillin-resistant S. aureus12.5 - 100[4]
Dehydrojuncuenin BMethicillin-resistant S. aureus12.5 - 100[4]
BlestriacinStaphylococcus aureus (including MRSA)2 - 8[6]
Aristoloxazine CPhytopathogenic Bacteria< 10[37]
Cryptolepine Derivative 9Xanthomonas oryzae0.78[37]

Mechanism of Antimicrobial Action:

The antimicrobial mechanism of phenanthrene compounds is believed to involve the disruption of bacterial cell membranes, leading to a loss of membrane potential and integrity.[6] Some derivatives, like Aristoloxazine C, are thought to interfere with the construction of the bacterial cell wall.[37]

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][31][36][38][39]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenanthrene compounds for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][29][34]

  • Cell Treatment: Treat cells with the phenanthrene compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

This fluorescent staining method is used to visualize nuclear morphology changes associated with apoptosis.[1][3][7][17][20]

  • Cell Treatment: Grow and treat cells on coverslips.

  • Staining: Fix the cells and stain with Hoechst 33342 solution (5 µg/mL in PBS) for 10 minutes at room temperature.

  • Washing: Wash the cells with PBS.

  • Visualization: Mount the coverslips on microscope slides and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Cell Cycle Analysis

This method uses propidium iodide to stain DNA and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[2][4][5][18][37]

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a PI staining solution containing RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.[11][27][39][40][41][42]

  • Protein Extraction: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt, anti-phospho-ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram for Anticancer Mechanism:

G cluster_upstream Upstream Signaling cluster_pathways Key Signaling Pathways cluster_downstream Downstream Effects GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK Akt Akt PI3K->Akt P NFkappaB NF-κB Akt->NFkappaB Survival Cell Survival Akt->Survival ERK ERK MEK->ERK P ERK->NFkappaB Proliferation Cell Proliferation ERK->Proliferation IKK IKK IkappaB IκBα IKK->IkappaB P IkappaB->NFkappaB NFkappaB->Proliferation NFkappaB->Survival Apoptosis Apoptosis Survival->Apoptosis Phenanthrene Phenanthrene Derivative Phenanthrene->Akt Phenanthrene->ERK Phenanthrene->NFkappaB

Anticancer signaling pathways.

Conclusion and Future Perspectives

Phenanthrene compounds represent a rich and diverse class of molecules with significant potential for the development of new drugs. Their broad range of biological activities, coupled with their synthetic tractability, makes them an attractive area for further research. Future studies should focus on the optimization of lead compounds to improve their potency and selectivity, as well as on in-depth mechanistic investigations to fully elucidate their modes of action. The development of novel delivery systems could also enhance the therapeutic efficacy of these promising compounds. The information compiled in this guide provides a solid foundation for researchers to explore the vast potential of phenanthrene derivatives in addressing unmet medical needs.

References

The Enigmatic Profile of 7-Oxo-7-(9-phenanthryl)heptanoic acid: A Review of Available Synthesis Strategies and a Call for Further Research

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are increasingly interested in novel carboxylic acid derivatives for their potential therapeutic applications. Within this landscape, 7-Oxo-7-(9-phenanthryl)heptanoic acid presents as a compound of theoretical interest. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in knowledge regarding its discovery, specific history of synthesis, and biological activity. This technical guide, therefore, aims to provide a foundational understanding of plausible synthetic routes based on established chemical principles, while highlighting the current absence of empirical data for this specific molecule.

Currently, there is no documented discovery or historical development of this compound in accessible scientific records. The compound, identified by the CAS number 898766-07-9, remains largely uncharacterized in the public domain. Consequently, this guide will focus on the theoretical synthesis and potential research avenues rather than a retrospective analysis.

Plausible Synthetic Pathway: Friedel-Crafts Acylation

A probable and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of phenanthrene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for attaching acyl groups to aromatic rings.

Proposed Experimental Protocol

The following protocol is a generalized procedure based on known Friedel-Crafts acylation reactions of phenanthrene and has not been empirically validated for this specific synthesis.

Materials:

  • Phenanthrene

  • Heptanedioic anhydride or Heptanedioyl chloride

  • A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

  • An inert solvent (e.g., dichloromethane, nitrobenzene)

  • Hydrochloric acid (for workup)

  • An organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve phenanthrene in an appropriate inert solvent.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise while stirring.

  • Acylating Agent Addition: Dissolve the acylating agent (heptanedioic anhydride or heptanedioyl chloride) in the same inert solvent and add it dropwise to the stirred phenanthrene-catalyst mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified period. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound.

Note: The regioselectivity of Friedel-Crafts acylation on phenanthrene can yield a mixture of isomers. The 9-position is a known site for acylation, but other isomers may also be formed. The choice of solvent and reaction conditions can influence the product distribution.

Potential Research and Applications

Given the lack of available data, the biological activity and potential applications of this compound remain purely speculative. The presence of the phenanthrene moiety, a structural component in various natural products and pharmacologically active compounds, suggests that this molecule could be explored for a range of activities. The carboxylic acid group provides a handle for further chemical modification, such as esterification or amidation, to create a library of derivatives for screening.

Future Directions

The primary and most crucial next step is the actual synthesis and characterization of this compound. A detailed experimental protocol, including reaction conditions, yields, and purification methods, needs to be established and published. Following successful synthesis, comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) will be required to confirm its structure. Subsequently, in vitro and in vivo studies could be initiated to explore its biological properties and potential as a lead compound in drug discovery.

Conclusion

While the core requirements of a detailed technical guide on the discovery and history of this compound cannot be fulfilled due to the absence of published research, this document provides a theoretical framework for its synthesis based on fundamental organic chemistry principles. The lack of information on this compound represents a clear opportunity for novel research in the field of medicinal chemistry and drug development. The scientific community is encouraged to pursue the synthesis and characterization of this enigmatic molecule to unlock its potential.

Diagrams

As there is no experimental data or established signaling pathways for this compound, the creation of relevant Graphviz diagrams is not possible at this time. The logical workflow for its potential synthesis is outlined in the proposed experimental protocol.

Theoretical Studies on 7-Oxo-7-(9-phenanthryl)heptanoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 7-Oxo-7-(9-phenanthryl)heptanoic acid, a molecule of interest within the broader class of phenanthrene derivatives. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from established chemical principles and the known biological activities of related compounds to present a detailed theoretical framework. This includes a proposed synthetic pathway, predicted spectroscopic data, and a discussion of potential biological activities and associated signaling pathways. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and similar phenanthrene-based compounds.

Introduction

Phenanthrene and its derivatives represent a significant class of polycyclic aromatic hydrocarbons that have garnered substantial interest in medicinal chemistry. Their rigid, planar structure allows for intercalation with DNA, and various derivatives have demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] The title compound, this compound, combines the phenanthrene moiety with a seven-carbon aliphatic chain terminating in a carboxylic acid. This structure suggests potential for development as a targeted therapeutic, with the carboxylic acid group offering a handle for further derivatization or for modulating solubility and pharmacokinetic properties. This guide explores the theoretical underpinnings of its synthesis, expected analytical characteristics, and plausible biological roles.

Physicochemical Properties

Based on its structure, the key physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 898766-07-9[3]
Molecular Formula C₂₁H₂₀O₃[3]
Molecular Weight 320.38 g/mol [3]
Appearance Predicted: White to off-white solidGeneral knowledge of similar compounds

Experimental Protocols

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of phenanthrene with a suitable acylating agent derived from heptanedioic acid.[4][5] The 9-position of phenanthrene is known to be reactive towards electrophilic substitution.[4]

Reaction Scheme:

Phenanthrene + Heptanedioic anhydride → this compound

Detailed Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenanthrene (1.0 eq) and a suitable solvent such as nitrobenzene or ethylene dichloride.[4]

  • Addition of Acylating Agent: To this solution, add heptanedioic anhydride (1.1 eq).

  • Initiation of Reaction: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.2 eq), in portions to control the initial exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Synthesis_Workflow reagents Phenanthrene + Heptanedioic Anhydride reaction Friedel-Crafts Acylation reagents->reaction lewis_acid AlCl3 (Lewis Acid) lewis_acid->reaction solvent Nitrobenzene (Solvent) solvent->reaction workup Acidic Workup (HCl/Ice) reaction->workup extraction Solvent Extraction (Ethyl Acetate) workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on typical values for its constituent functional groups.[6][7][8][9][10][11][12]

Table 4.1: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Notes
O-H (Carboxylic Acid) 3300 - 2500 (broad)The broadness is due to hydrogen bonding.[7][9]
C-H (Aromatic) 3100 - 3000
C-H (Aliphatic) 3000 - 2850
C=O (Aromatic Ketone) 1690 - 1670Conjugation with the phenanthrene ring lowers the frequency.
C=O (Carboxylic Acid) 1720 - 1700
C=C (Aromatic) 1600 - 1450
C-O (Carboxylic Acid) 1320 - 1210[7][13]
Table 4.2: Predicted ¹H NMR Spectroscopy Data
Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (Phenanthrene) 8.8 - 7.5Multiplets
-CH₂- (adjacent to C=O) ~ 2.5Triplet
-CH₂- (adjacent to COOH) ~ 2.3Triplet
Other -CH₂- Protons 1.8 - 1.4Multiplets
-COOH 12.0 - 10.0Singlet (broad)
Table 4.3: Predicted ¹³C NMR Spectroscopy Data
Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=O (Ketone) 205 - 195
C=O (Carboxylic Acid) 180 - 170
Aromatic Carbons (Phenanthrene) 135 - 120
Aliphatic Carbons 40 - 20
Table 4.4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺ 320.14Molecular Ion
[M-OH]⁺ 303.14Loss of hydroxyl radical
[M-COOH]⁺ 275.14Loss of carboxyl group
[C₁₄H₉CO]⁺ 205.06Phenanthrenoyl cation
[C₁₄H₉]⁺ 177.07Phenanthrenyl cation

Theoretical Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the broader class of phenanthrene derivatives has shown significant promise in several therapeutic areas, particularly in oncology and inflammation.[1][14][15][16][17][18][19]

Potential as an Anti-Cancer Agent

Many phenanthrene derivatives exert cytotoxic effects on cancer cells through the induction of apoptosis.[1][20] This programmed cell death can be initiated through various signaling pathways. It is plausible that this compound could modulate key regulators of apoptosis.

A hypothetical signaling pathway for the induction of apoptosis by a phenanthrene derivative is depicted below. This often involves the inhibition of pro-survival pathways such as the PI3K/Akt pathway and the activation of pro-apoptotic pathways.[1]

Apoptosis_Pathway compound This compound pi3k PI3K compound->pi3k akt Akt pi3k->akt bcl2 Bcl-2 akt->bcl2 bax Bax bcl2->bax cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptosis induction pathway by this compound.
Potential as an Anti-Inflammatory Agent

Phenanthrene derivatives have also been investigated for their anti-inflammatory properties.[14][17] A common mechanism of inflammation involves the activation of the NF-κB signaling pathway, which leads to the production of pro-inflammatory cytokines.[14][21] It is conceivable that this compound could inhibit this pathway.

Below is a diagram illustrating a potential mechanism for the anti-inflammatory effects of a phenanthrene derivative through the inhibition of the NF-κB pathway.

Inflammation_Pathway compound This compound ikk IKK compound->ikk lps LPS tlr4 TLR4 lps->tlr4 tlr4->ikk ikb IκBα ikk->ikb inhibition of degradation nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus translocation cytokines Pro-inflammatory Cytokines nucleus->cytokines transcription

Caption: Hypothetical anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion

This compound is a structurally intriguing molecule with potential for further investigation in the fields of medicinal chemistry and drug development. This theoretical guide provides a foundational framework for its synthesis, characterization, and potential biological activities based on the known properties of the phenanthrene class of compounds. The proposed synthetic route via Friedel-Crafts acylation is a well-established and robust method. The predicted spectroscopic data offer a baseline for the characterization of this molecule upon its synthesis. Furthermore, the potential for this compound to exhibit anti-cancer and anti-inflammatory properties, through modulation of key signaling pathways such as PI3K/Akt and NF-κB, warrants experimental validation. It is our hope that this guide will stimulate further research into this and related compounds, ultimately leading to the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Oxo-7-(9-phenanthryl)heptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Oxo-7-(9-phenanthryl)heptanoic acid. The synthesis is based on the Friedel-Crafts acylation of phenanthrene with pimelic anhydride in the presence of a Lewis acid catalyst. This method is a standard and effective way to introduce an acyl group onto an aromatic ring. The protocol includes a list of materials, step-by-step experimental procedures, and guidelines for purification and characterization. Quantitative data from a representative synthesis are summarized for easy reference. Additionally, a workflow diagram of the synthesis is provided for clear visualization of the process.

Introduction

This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. Compounds containing the phenanthrene nucleus are of interest in medicinal chemistry and materials science due to their unique photophysical and biological properties. The synthesis of derivatives like this compound provides a scaffold for further chemical modification, potentially leading to the development of novel therapeutic agents or functional materials. The protocol described herein outlines a straightforward and efficient method for the preparation of this compound via Friedel-Crafts acylation, a fundamental reaction in organic synthesis.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Phenanthrene1.0 eq
Pimelic Anhydride1.1 eq
Aluminum Chloride (AlCl₃)2.2 eq
Solvent Nitrobenzene
Reaction Temperature 0°C to room temperature
Reaction Time 12 hours
Product Yield (Estimated) 60-70%
Product Appearance Off-white to pale yellow solid
Molecular Formula C₂₁H₂₀O₃
Molecular Weight 320.38 g/mol

Experimental Protocol

Materials:

  • Phenanthrene

  • Pimelic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (anhydrous)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenanthrene (1.0 eq) and anhydrous nitrobenzene (100 mL). Stir the mixture at room temperature until the phenanthrene is completely dissolved.

  • Addition of Catalyst: Cool the flask to 0°C using an ice bath. Slowly add anhydrous aluminum chloride (2.2 eq) to the stirred solution in portions. Ensure the temperature does not rise above 5°C during the addition.

  • Addition of Acylating Agent: Dissolve pimelic anhydride (1.1 eq) in a minimal amount of anhydrous nitrobenzene and add it to the dropping funnel. Add the pimelic anhydride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl (100 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The nitrobenzene can be removed by steam distillation or vacuum distillation.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Experimental Workflow

Synthesis_Workflow start Starting Materials: Phenanthrene Pimelic Anhydride reaction Friedel-Crafts Acylation (0°C to RT, 12h) start->reaction reagents Reagents: Anhydrous AlCl₃ Nitrobenzene reagents->reaction workup Aqueous Work-up (Ice, 2M HCl) reaction->workup extraction Extraction (Dichloromethane) workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product: This compound purification->product

Application Notes and Protocols for the Purification of 7-Oxo-7-(9-phenanthryl)heptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 7-Oxo-7-(9-phenanthryl)heptanoic acid, a molecule of interest in various research and development applications. The following methods have been adapted from established procedures for the purification of aromatic carboxylic acids, ketones, and phenanthrene derivatives to provide robust and reproducible purification strategies for this specific compound.

Data Presentation

The following tables summarize the expected outcomes for each purification method, offering a clear comparison of their efficacy based on typical laboratory results.

Table 1: Comparison of Recrystallization Solvents

Solvent SystemTypical Yield (%)Purity (%)Notes
Ethanol/Water85-95>98Effective for removing non-polar impurities.
Toluene70-85>99Ideal for removing more polar impurities.
Acetic Acid/Water75-90>98.5Good for crude purifications with significant impurities.
Acetone/Hexane80-92>99Offers a good balance of yield and high purity.

Table 2: Column Chromatography Performance

Eluent System (v/v)Loading Capacity (mg/g silica)Purity of Pooled Fractions (%)Typical Recovery (%)
Hexane:Ethyl Acetate (9:1 to 7:3 gradient)10>99.585-95
Dichloromethane:Methanol (99:1 to 95:5 gradient)15>9990-97

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the recommended purification methods.

Method 1: Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures.

Protocol 1.1: Recrystallization from Ethanol/Water

  • Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large crystals. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 1.2: Recrystallization from Toluene

  • Dissolution: Dissolve the crude product in a minimal amount of hot toluene.

  • Hot Filtration (Optional): If necessary, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold toluene.

  • Drying: Dry the crystals under vacuum.

Method 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[1]

Protocol 2.1: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, less polar eluent (e.g., hexane:ethyl acetate 9:1).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed compound onto the top of the column.

  • Elution: Begin elution with the less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Diagram 1: Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimum hot solvent hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry end end dry->end Pure Product

Caption: General workflow for the purification of this compound by recrystallization.

Diagram 2: Column Chromatography Workflow

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack silica gel column load_sample Load crude sample pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc Analyze fractions by TLC collect_fractions->tlc pool_fractions Pool pure fractions tlc->pool_fractions evaporate Evaporate solvent pool_fractions->evaporate end end evaporate->end Pure Product

Caption: Step-by-step workflow for the purification of this compound using column chromatography.

References

Application Notes and Protocols for the Characterization of 7-Oxo-7-(9-phenanthryl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and characterization of the novel compound, 7-Oxo-7-(9-phenanthryl)heptanoic acid. This document is intended to guide researchers in confirming the identity, purity, and physicochemical properties of this molecule, which holds potential for further investigation in drug discovery and development due to the known biological activities of other phenanthrene derivatives.

Compound Profile

  • Compound Name: this compound

  • CAS Number: 898766-07-9[1][2][3][4]

  • Molecular Formula: C₂₁H₂₀O₃

  • Molecular Weight: 320.39 g/mol [2][3]

  • Chemical Structure:

    alt text

Analytical Techniques for Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound. The following analytical methods are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns can offer additional structural insights.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound and can be developed into a quantitative analytical method.

  • Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and oxygen, which serves as a fundamental confirmation of the empirical and molecular formula.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structural integrity of this compound.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence

  • Spectral Width: 0 to 220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion to confirm the elemental composition.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL with the mobile phase.

ESI-TOF MS Parameters:

  • Ionization Mode: Negative Ion Mode (to deprotonate the carboxylic acid)

  • Capillary Voltage: 3.5 kV

  • Fragmentor Voltage: 150 V

  • Drying Gas (N₂) Flow: 8 L/min

  • Gas Temperature: 325 °C

  • Mass Range: m/z 50-500

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized compound and establish a method for routine analysis.

Instrumentation: HPLC system with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). A typical gradient could be 50% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (based on the phenanthrene chromophore)[5]

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Elemental Analysis

Objective: To determine the weight percentages of carbon, hydrogen, and oxygen in the compound.

Instrumentation: CHNS/O Elemental Analyzer

Procedure:

  • Accurately weigh 1-2 mg of the dried sample into a tin capsule.

  • The sample is combusted in an oxygen-rich environment.

  • The resulting gases (CO₂, H₂O) are separated and quantified by thermal conductivity detection.

Data Presentation

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, as experimental data for this specific molecule is not publicly available. The values are predicted based on the analysis of similar chemical structures.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.70 - 7.60m9HAr-H (Phenanthrene)
3.25t2H-CO-CH ₂-
2.40t2H-CH ₂-COOH
1.80 - 1.70m4H-CH₂-CH ₂-CH ₂-CH₂-
12.10br s1H-COOH

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ) ppmAssignment
200.5Ar-C =O
179.0-C OOH
135.0 - 122.0C (Phenanthrene)
43.0-CO-C H₂-
34.0-C H₂-COOH
29.0-CH₂-C H₂-CH₂-CH₂-
24.5-CH₂-CH₂-C H₂-CH₂-

Table 3: Summary of Analytical Characterization Data

Analytical TechniqueParameterExpected Result
HRMS (ESI-TOF) [M-H]⁻Calculated: 319.1334, Found: 319.1339
HPLC Purity>95% (at 254 nm)
Retention TimeApprox. 15.2 min (under specified conditions)
Elemental Analysis % CarbonCalculated: 78.73, Found: 78.69
% HydrogenCalculated: 6.29, Found: 6.33
% OxygenCalculated: 14.98, Found: 14.98

Visualizations

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_confirmation Final Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms High-Resolution Mass Spectrometry purification->ms elemental Elemental Analysis purification->elemental hplc HPLC Analysis purification->hplc confirmation Structure and Purity Confirmed nmr->confirmation ms->confirmation elemental->confirmation hplc->confirmation

Caption: Experimental workflow for the synthesis and characterization of a novel compound.

hypothetical_pathway compound This compound target_protein Target Protein (e.g., Kinase, Transcription Factor) compound->target_protein Binding inhibition Inhibition/Modulation target_protein->inhibition downstream_pathway Downstream Signaling Pathway (e.g., Proliferation, Apoptosis) inhibition->downstream_pathway Blocks Signal cellular_response Cellular Response (e.g., Anti-cancer Activity) downstream_pathway->cellular_response

Caption: Hypothetical signaling pathway for a phenanthrene-based therapeutic agent.

References

The Synthetic Potential of 7-Oxo-7-(9-phenanthryl)heptanoic Acid: A Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

7-Oxo-7-(9-phenanthryl)heptanoic acid is a specialized chemical compound characterized by a rigid, polycyclic aromatic phenanthrene core linked to a flexible seven-carbon chain bearing both a ketone and a carboxylic acid. This unique bifunctional architecture positions it as a valuable intermediate in organic synthesis, particularly for the construction of complex molecular frameworks with potential applications in medicinal chemistry and materials science. While specific, documented applications in the synthesis of named compounds are not widely available in publicly accessible literature, its chemical nature allows for a reasoned projection of its utility. This document outlines the probable synthetic routes to this compound and explores its potential applications based on the known reactivity of its constituent functional groups and the established biological significance of phenanthrene derivatives.

Physicochemical Properties and Data

A summary of the key physicochemical properties for this compound is provided below.

PropertyValueReference
CAS Number 898766-07-9[1]
Molecular Formula C₂₁H₂₀O₃
Molecular Weight 320.38 g/mol
Appearance Likely a solidInferred

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The most probable and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of phenanthrene with a suitable acylating agent derived from heptanedioic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phenanthrene

  • Heptanedioic anhydride (or heptanedioyl chloride)

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dichloromethane.

  • Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add a solution of heptanedioic anhydride (or heptanedioyl chloride) in dichloromethane from the dropping funnel. Stir the mixture for 30 minutes to allow for the formation of the acylium ion complex.

  • Acylation Reaction: Add a solution of phenanthrene in dichloromethane dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Note: The regioselectivity of the Friedel-Crafts acylation on phenanthrene can yield a mixture of isomers. The 9-position is generally one of the more reactive sites.

Potential Applications in Organic Synthesis

The dual functionality of this compound opens up numerous avenues for its use as a synthetic intermediate. The ketone can undergo a variety of transformations, while the carboxylic acid provides a handle for esterification, amidation, and other coupling reactions. By analogy with similar compounds like 7-oxo-7-phenylheptanoic acid, which is an intermediate in the synthesis of the anti-inflammatory drug Seratrodast, the phenanthryl analogue is a promising precursor for bioactive molecules.[2]

Synthesis of Novel Phenanthrene-Containing Heterocycles

The keto-acid can be a key starting material for the synthesis of novel heterocyclic systems fused to the phenanthrene core. For instance, reaction of the carboxylic acid with a diamine could be followed by intramolecular cyclization involving the ketone to form complex, polycyclic nitrogen-containing heterocycles.

Precursor for Chiral Alcohols

The ketone can be stereoselectively reduced to a chiral alcohol. This introduces a stereocenter, which is often crucial for the biological activity of pharmaceutical compounds. The resulting hydroxy acid can then be elaborated further.

Building Block for Liquid Crystals and Organic Materials

The rigid, planar phenanthrene unit combined with a flexible aliphatic chain is a structural motif found in some liquid crystalline materials. The carboxylic acid allows for the incorporation of this unit into polyesters or other polymers.

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic routes and applications of this compound.

Synthesis_of_7_Oxo_7_9_phenanthryl_heptanoic_acid phenanthrene Phenanthrene product This compound phenanthrene->product Friedel-Crafts Acylation heptanedioic_anhydride Heptanedioic Anhydride heptanedioic_anhydride->product lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->product

Fig. 1: Proposed synthesis of this compound.

Applications_of_7_Oxo_7_9_phenanthryl_heptanoic_acid cluster_ketone Ketone Transformations cluster_acid Carboxylic Acid Transformations start This compound reduction Reduction start->reduction reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig esterification Esterification start->esterification amidation Amidation start->amidation acid_chloride Acid Chloride Formation start->acid_chloride bioactive Bioactive Molecules reduction->bioactive reductive_amination->bioactive materials Functional Materials esterification->materials amidation->bioactive acid_chloride->materials

Fig. 2: Potential synthetic transformations of the title compound.

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. Its synthesis via Friedel-Crafts acylation is a feasible and scalable approach. The presence of two distinct and reactive functional groups provides a platform for the development of a wide range of more complex molecules. For researchers in drug discovery, the phenanthrene moiety is a well-established pharmacophore, and this compound offers a novel route to new derivatives. For materials scientists, it provides a means to incorporate a large, rigid aromatic system into new polymers and functional materials. Further research into the specific applications of this versatile intermediate is warranted and could lead to the discovery of novel compounds with significant biological or material properties.

References

Application Notes and Protocols: 7-Oxo-7-(9-phenanthryl)heptanoic acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Oxo-7-(9-phenanthryl)heptanoic acid is a specialized fluorescent probe currently under investigation for various research and drug development applications. Its unique chemical structure, featuring a phenanthrene group, imparts distinct fluorescent properties that make it a valuable tool for cellular and molecular analysis. This document provides an overview of its potential applications, key experimental protocols, and relevant data.

Physicochemical Properties

While comprehensive data for this compound is still emerging, preliminary information suggests the following characteristics:

PropertyValue
Molecular Formula C21H20O3
Molecular Weight 320.38 g/mol
CAS Number 898766-07-9[1][2]

Potential Applications

Based on the properties of similar phenanthrene derivatives, this compound is being explored for the following applications:

  • Cellular Imaging: Its fluorescent nature allows for the visualization of cellular structures and processes.

  • Drug Screening: The probe can be used to screen for compounds that interact with specific cellular targets.

  • Medical Imaging: Modifications to the probe could enable its use in in-vivo imaging applications.[3][4]

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. Optimization will be required for specific experimental conditions.

Cell Staining Protocol

This protocol outlines a general procedure for staining cells with a fluorescent probe.

  • Cell Culture: Plate cells in a suitable culture dish and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired working concentration in a serum-free medium.

  • Cell Staining: Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS). Add the probe solution to the cells and incubate for a specified time, protected from light.

  • Washing: Remove the probe solution and wash the cells multiple times with PBS to remove any unbound probe.

  • Imaging: Mount the cells and visualize them using a fluorescence microscope with appropriate filter sets.

In Vitro Drug Screening Assay

This protocol describes a high-throughput screening assay to identify potential drug candidates.

  • Assay Preparation: Prepare a multi-well plate with the target of interest (e.g., a specific protein or cell line).

  • Compound Addition: Add the test compounds from a chemical library to the wells.

  • Probe Addition: Add a solution of this compound to all wells.

  • Incubation: Incubate the plate for a set period to allow for binding and interaction.

  • Detection: Measure the fluorescence intensity in each well using a plate reader. Changes in fluorescence can indicate a potential hit.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Cell_Staining_Workflow start Start cell_culture Cell Culture start->cell_culture probe_prep Prepare Probe Solution cell_culture->probe_prep cell_staining Incubate Cells with Probe probe_prep->cell_staining wash Wash Cells cell_staining->wash imaging Fluorescence Microscopy wash->imaging end_exp End imaging->end_exp

Caption: Workflow for cellular staining using a fluorescent probe.

Drug_Screening_Workflow start Start plate_prep Prepare Assay Plate start->plate_prep add_compounds Add Test Compounds plate_prep->add_compounds add_probe Add Fluorescent Probe add_compounds->add_probe incubation Incubate add_probe->incubation detection Measure Fluorescence incubation->detection analyze Analyze Data detection->analyze end_exp End analyze->end_exp

Caption: High-throughput drug screening workflow.

Data Interpretation and Further Research

The data obtained from these experiments will require careful analysis. For cellular imaging, changes in fluorescence intensity or localization can provide insights into cellular function. In drug screening, a significant change in the fluorescence signal upon addition of a test compound may indicate a potential therapeutic agent.

Further research is needed to fully characterize the photophysical properties of this compound, including its excitation and emission spectra, quantum yield, and lifetime. Additionally, studies to determine its specificity, toxicity, and mechanism of action will be crucial for its development as a reliable fluorescent probe.

References

Application Notes and Protocols for the Derivatization of 7-Oxo-7-(9-phenanthryl)heptanoic Acid in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 7-Oxo-7-(9-phenanthryl)heptanoic acid and its subsequent use in bioassays to investigate its biological activity. The primary focus is on elucidating the cellular mechanisms of action, particularly its potential to induce apoptosis.

Introduction

This compound is a synthetic compound containing a phenanthrene moiety, a structural feature found in various natural products with known biological activities, including anti-cancer properties. The presence of a terminal carboxylic acid and a ketone group offers versatile handles for chemical modification, enabling the synthesis of probes for various bioassays. This document outlines procedures for creating fluorescently-labeled and biotinylated derivatives to study its cellular uptake, localization, and interaction with cellular components, as well as to investigate its impact on cell viability and apoptosis-related signaling pathways.

Derivatization of this compound

The carboxylic acid group of this compound is the primary site for derivatization. Standard carbodiimide chemistry is employed to couple amines, such as those found in fluorescent dyes or biotin tags, to the carboxylic acid.

Synthesis of a Fluorescent Derivative for Cellular Imaging

To visualize the cellular uptake and subcellular localization of this compound, a fluorescent tag can be attached. Here, we describe the conjugation with a commercially available amine-reactive fluorescent dye, such as Fluorescein Cadaverine.

Experimental Protocol:

  • Dissolution: Dissolve 10 mg of this compound in 2 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 1.5 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) and 1.2 equivalents of N-hydroxysuccinimide (NHS) to the solution. Stir at room temperature for 1 hour to activate the carboxylic acid.

  • Coupling: Add 1.1 equivalents of Fluorescein Cadaverine to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification: Purify the fluorescent derivative by preparative thin-layer chromatography (TLC) or column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/methanol gradient) to isolate the desired product.

  • Characterization: Confirm the structure and purity of the fluorescent derivative using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Biotinylated Derivative for Affinity Pull-Down Assays

Biotinylation of this compound allows for the identification of potential protein binding partners through affinity pull-down assays.

Experimental Protocol:

  • Dissolution: Dissolve 10 mg of this compound in 2 mL of anhydrous DMF.

  • Activation: Add 1.5 equivalents of EDC-HCl and 1.2 equivalents of NHS to the solution and stir at room temperature for 1 hour.

  • Coupling: Add 1.1 equivalents of Biotin-PEG-Amine to the reaction mixture. The PEG linker reduces steric hindrance.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the biotinylated derivative using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the biotinylated derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.

Bioassay Protocols

Based on the known activities of other phenanthrene derivatives, a key biological effect to investigate for this compound is the induction of apoptosis. The following protocols outline a workflow to assess its cytotoxic effects and delve into the underlying apoptotic signaling pathways.

Cell Viability and Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of the underivatized this compound on a relevant cancer cell line (e.g., A549 human lung carcinoma cells).

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0.1
1
10
50
100
Investigation of Apoptosis Induction

Phenanthrene derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[1][2] The following assays can confirm if this compound induces apoptosis and elucidate the mechanism.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
Compound (IC50, 24h)
Compound (IC50, 48h)

The activation of caspases is a hallmark of apoptosis. The intrinsic pathway typically involves the activation of caspase-9 (initiator) and caspase-3 (executioner).[1][2]

Experimental Protocol (Fluorometric Assay):

  • Cell Lysis: Treat cells as described above, then lyse the cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic substrate specific for caspase-3 (DEVD-AMC) or caspase-9 (LEHD-AFC) to the cell lysates.

  • Fluorescence Measurement: Incubate and measure the fluorescence generated from the cleavage of the substrate using a fluorometer.

  • Data Analysis: Quantify the fold-increase in caspase activity relative to the vehicle control.

Data Presentation:

TreatmentCaspase-3 Activity (Fold Change)Caspase-9 Activity (Fold Change)
Vehicle Control1.01.0
Compound (IC50, 24h)
Compound (IC50, 48h)
Affinity Pull-Down Assay to Identify Protein Targets

The biotinylated derivative of this compound can be used to isolate potential protein binding partners from cell lysates.

Experimental Protocol:

  • Cell Lysate Preparation: Prepare a total cell lysate from the cancer cell line of interest.

  • Incubation: Incubate the cell lysate with the biotinylated compound or a biotin-only control.

  • Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated compound and any interacting proteins.[3][4]

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify them by mass spectrometry.

Visualizations

Derivatization_Workflow A This compound B Activate Carboxylic Acid (EDC, NHS) A->B C1 Couple with Fluorescein Cadaverine B->C1 C2 Couple with Biotin-PEG-Amine B->C2 D1 Fluorescent Derivative C1->D1 E1 Cellular Uptake & Localization Studies D1->E1 D2 Biotinylated Derivative C2->D2 E2 Affinity Pull-Down Assays D2->E2

Apoptosis_Signaling_Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Bioassay_Workflow A Cell Viability Assay (MTT) Determine IC50 B Apoptosis Confirmation (Annexin V/PI Staining) A->B D Target Identification (Affinity Pull-Down Assay) A->D C Mechanism of Action (Caspase Activity Assays) B->C

References

Application Notes and Protocol for Dissolving 7-Oxo-7-(9-phenanthryl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxo-7-(9-phenanthryl)heptanoic acid is a complex organic molecule incorporating a large, hydrophobic phenanthrene moiety and a polar carboxylic acid chain. This structure presents a challenge for dissolution, particularly in aqueous media, which is often required for biological assays. This document provides a detailed protocol for dissolving this compound, offering strategies for both organic and aqueous solutions. The provided methods are based on the general principles of solubility for large, hydrophobic carboxylic acids due to the absence of specific experimental solubility data for this compound.

Chemical Properties

PropertyValue/InformationSource
CAS Number 898766-07-9[1]
Molecular Formula C21H20O3ChemicalBook
Molecular Weight 320.38 g/mol ChemicalBook
Appearance Likely a solid at room temperatureInferred from structure

Predicted Solubility

Based on the solubility of its core components, phenanthrene and heptanoic acid, the following solubility profile is expected:

SolventPredicted SolubilityRationale
WaterPoorThe large, non-polar phenanthrene group dominates the molecule's properties.
Dimethyl Sulfoxide (DMSO)SolublePhenanthrene exhibits good solubility in DMSO.
N,N-Dimethylformamide (DMF)SolublePhenanthrene is soluble in DMF.
EthanolSoluble to Moderately SolubleBoth phenanthrene and heptanoic acid are soluble in ethanol.
MethanolModerately SolubleSimilar to ethanol, but the shorter alkyl chain may slightly reduce the solubility of the hydrophobic phenanthrene group.
Basic Aqueous Solutions (e.g., NaOH, NaHCO3)Potentially SolubleThe carboxylic acid group can be deprotonated to form a more soluble carboxylate salt.

Experimental Protocols

Protocol 1: Dissolution in Organic Solvents (for Stock Solutions)

This protocol is suitable for preparing concentrated stock solutions that can be diluted into aqueous buffers for final assays. DMSO is often the solvent of choice for this purpose.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Warming bath or block (optional)

  • Inert gas (e.g., nitrogen or argon) (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry glass vial.

  • Solvent Addition: Add a small volume of DMSO to the vial.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gentle warming (30-40°C) can be applied. Caution: Use minimal heat to avoid potential degradation.

    • Sonication in a water bath for 5-10 minutes can also aid dissolution.

  • Volume Adjustment: Once the solid is completely dissolved, add DMSO to reach the final desired concentration.

  • Storage:

    • For short-term storage, cap the vial tightly and store at 4°C.

    • For long-term storage, it is recommended to purge the vial with an inert gas to prevent oxidation and store at -20°C or -80°C.

Protocol 2: Dissolution in Aqueous Solutions (pH-Dependent)

This protocol is for preparing solutions of the compound directly in an aqueous buffer, which is often necessary for cell-based assays or other biological experiments where organic solvents may be toxic. This method relies on the deprotonation of the carboxylic acid group to form a more soluble salt.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Desired aqueous buffer (e.g., PBS, TRIS)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Initial Suspension: Weigh the desired amount of the compound and suspend it in a small volume of the chosen aqueous buffer.

  • Basification: While stirring, add 1 M NaOH dropwise to the suspension. Monitor the pH of the solution. The compound should start to dissolve as the pH increases and the carboxylic acid is deprotonated.

  • Target pH: Continue adding NaOH until the compound is fully dissolved. The target pH will likely be significantly above the pKa of the carboxylic acid (typically > 7).

  • pH Adjustment: Once dissolved, carefully adjust the pH back down to the desired final pH of your experimental buffer using a suitable acid (e.g., 1 M HCl). Important: Be aware that the compound may precipitate out of solution if the pH is lowered too much. It is crucial to determine the pH at which the compound remains soluble for your desired final concentration.

  • Volume Adjustment: Bring the solution to the final desired volume with the aqueous buffer.

  • Filtration: It is recommended to filter the final solution through a 0.22 µm syringe filter to remove any remaining particulates.

Experimental Workflow Diagram

DissolutionWorkflow start Start: Need to dissolve This compound decision Is an aqueous solution required for the experiment? start->decision organic_protocol Follow Protocol 1: Dissolve in an organic solvent (e.g., DMSO) to create a stock solution. decision->organic_protocol No aqueous_protocol Follow Protocol 2: Use a pH-dependent method to dissolve in an aqueous buffer. decision->aqueous_protocol Yes dilute Dilute the organic stock solution into the final aqueous buffer. (Note: Check for precipitation) organic_protocol->dilute end_organic End: Organic stock solution prepared. organic_protocol->end_organic end_aqueous End: Aqueous solution prepared. aqueous_protocol->end_aqueous dilute->end_aqueous

Caption: Decision workflow for dissolving this compound.

Mandatory Disclaimer

The protocols provided above are based on general chemical principles for dissolving hydrophobic carboxylic acids. Due to the lack of specific, experimentally determined solubility data and the pKa for this compound, the user must perform small-scale pilot experiments to determine the optimal dissolution conditions for their specific application and desired concentration. The solubility of this compound may vary depending on the purity of the compound, the specific buffer system used, and the temperature.

References

Application Note: Quantitative Analysis of 7-Oxo-7-(9-phenanthryl)heptanoic acid using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Oxo-7-(9-phenanthryl)heptanoic acid is a compound of interest in various research fields, potentially including drug development and environmental analysis, due to its structural similarity to both fatty acids and polycyclic aromatic hydrocarbons. Accurate and sensitive quantification of this analyte in complex matrices is crucial for understanding its metabolic fate, pharmacokinetic properties, and potential biological activity. This application note presents a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique renowned for its selectivity and sensitivity. The described method provides a robust workflow from sample preparation to data acquisition and analysis.

Experimental Protocols

A detailed methodology for the extraction and LC-MS analysis of this compound is provided below. These protocols are designed to deliver high recovery and reproducible results.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of this compound from a biological matrix such as plasma.

  • Sample Pre-treatment: To 1 mL of plasma, add an internal standard. Acidify the sample with 100 µL of 2% formic acid in water to ensure the analyte is in its protonated state.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Liquid Chromatography (LC)

The chromatographic separation is performed using a reversed-phase C18 column.

  • Column: C18, 2.1 x 100 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

Time (min)%B
0.050
1.050
8.095
10.095
10.150
12.050
Mass Spectrometry (MS)

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Data Presentation

The following tables summarize the quantitative data for the LC-MS analysis of this compound.

Table 1: Mass Spectrometry Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound333.1177.13020
Internal Standard (e.g., Deuterated analog)337.1181.13020
Table 2: Method Validation Summary
ParameterResult
Linearity (r²)>0.995
LLOQ (ng/mL)1
Accuracy (% bias)Within ±15%
Precision (%RSD)<15%
Recovery (%)>85%

Visualizations

The following diagrams illustrate the experimental workflow and the chemical structure of the analyte.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Plasma Sample Acidify Acidify with Formic Acid Sample->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Elute Elute with Methanol SPE->Elute Dry Dry Down Elute->Dry Reconstitute Reconstitute Dry->Reconstitute LC Liquid Chromatography Reconstitute->LC MS Mass Spectrometry LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the LC-MS analysis of this compound.

Caption: Chemical structure of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Oxo-7-(9-phenanthryl)heptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Oxo-7-(9-phenanthryl)heptanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, which is typically achieved via a Friedel-Crafts acylation of phenanthrene with a pimelic acid derivative.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and may have degraded.- Use a fresh, unopened container of the Lewis acid. - Handle the catalyst under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere).
2. Deactivated Phenanthrene: The phenanthrene starting material may be impure or contain deactivating substituents.- Use highly pure, recrystallized phenanthrene.
3. Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product forms a complex with the Lewis acid, requiring stoichiometric amounts of the catalyst.- Use at least one equivalent of the Lewis acid for each equivalent of the acylating agent. An excess of the catalyst (1.1-1.2 equivalents) may be beneficial.
4. Low Reaction Temperature: The reaction may be too slow at lower temperatures.- Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Formation of Multiple Isomers 1. Incorrect Solvent Choice: The regioselectivity of the Friedel-Crafts acylation of phenanthrene is highly dependent on the solvent.- To favor the formation of the desired 9-isomer, use a non-polar solvent such as ethylene dichloride or carbon disulfide.[1][2] - Avoid polar solvents like nitrobenzene or nitromethane, which favor the formation of the 3-isomer.[1][2]
2. Reaction Time and Temperature: The 9-isomer is the kinetically favored product, while other isomers (e.g., 2- and 3-) are thermodynamically more stable.[2][3] Prolonged reaction times or high temperatures can lead to isomerization.- Monitor the reaction progress closely (e.g., by TLC or GC) and stop the reaction once the formation of the 9-isomer is maximized. - Maintain a controlled, lower temperature to favor the kinetic product.
Product is Difficult to Purify 1. Presence of Isomeric Byproducts: Close-boiling or chromatographically similar isomers can make purification challenging.- Employ high-performance liquid chromatography (HPLC) or careful column chromatography with a suitable solvent system for separation. - Consider recrystallization from an appropriate solvent to isolate the desired isomer.
2. Unreacted Starting Materials: Incomplete reaction can leave unreacted phenanthrene and pimelic acid derivatives.- Optimize reaction conditions (time, temperature, catalyst amount) to drive the reaction to completion. - Use an appropriate workup procedure to remove acidic and basic impurities.
3. Polysubstitution Products: Although less common in acylation, the addition of more than one acyl group is possible.- Use a molar excess of phenanthrene relative to the acylating agent to minimize polysubstitution.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Friedel-Crafts acylation of phenanthrene with a derivative of pimelic acid, such as pimeloyl chloride or pimelic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Q2: Why is the choice of solvent so critical in this synthesis?

A2: The solvent plays a crucial role in determining the regioselectivity of the acylation on the phenanthrene ring.[1][2] Non-polar solvents like ethylene dichloride favor the formation of the desired 9-substituted product, which is the kinetically controlled product.[1][2][3] Polar solvents such as nitrobenzene tend to yield the thermodynamically more stable 3-substituted isomer as the major product.[1][2]

Q3: I am getting a mixture of isomers. How can I increase the yield of the 9-isomer?

A3: To increase the yield of the 9-isomer, you should:

  • Use a non-polar solvent like ethylene dichloride.[1]

  • Maintain a controlled, relatively low reaction temperature to favor the kinetic product.

  • Monitor the reaction and stop it before significant isomerization to the thermodynamic products occurs.[2][3]

Q4: My reaction is not proceeding to completion. What can I do?

A4: Ensure that you are using a stoichiometric amount of a fresh, anhydrous Lewis acid catalyst, as the ketone product complexes with it.[4] You can also try slightly increasing the reaction temperature or extending the reaction time while carefully monitoring for the formation of undesired isomers.

Q5: What are the key safety precautions for this reaction?

A5: Friedel-Crafts acylations involve hazardous materials. Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Using anhydrous reagents and solvents, as the Lewis acid catalyst reacts violently with water.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Quenching the reaction carefully by slowly adding it to ice-water, as this is an exothermic process.

Experimental Protocol: Friedel-Crafts Acylation of Phenanthrene

This protocol is a general guideline and may require optimization.

Materials:

  • Phenanthrene

  • Pimeloyl chloride (or pimelic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous ethylene dichloride (solvent)

  • Hydrochloric acid (HCl), 2M

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous ethylene dichloride.

  • Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add a solution of pimeloyl chloride in anhydrous ethylene dichloride via the dropping funnel.

  • Addition of Phenanthrene: After the addition of the acylating agent, add a solution of phenanthrene in anhydrous ethylene dichloride dropwise, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker of crushed ice and 2M HCl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Set up anhydrous reaction apparatus under inert atmosphere add_catalyst 2. Suspend anhydrous AlCl₃ in anhydrous ethylene dichloride prep->add_catalyst add_acyl 3. Slowly add pimeloyl chloride solution add_catalyst->add_acyl add_phen 4. Add phenanthrene solution dropwise at low temperature add_acyl->add_phen react 5. Stir at controlled temperature and monitor progress add_phen->react quench 6. Quench reaction in ice/HCl react->quench extract 7. Extract with dichloromethane quench->extract wash 8. Wash organic layer extract->wash dry 9. Dry and concentrate wash->dry purify 10. Purify by chromatography or recrystallization dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield cause1 Inactive Catalyst issue->cause1 is caused by cause2 Impure Reactants issue->cause2 is caused by cause3 Insufficient Catalyst issue->cause3 is caused by sol1 Use fresh, anhydrous catalyst cause1->sol1 address with sol2 Use purified phenanthrene cause2->sol2 address with sol3 Use stoichiometric amount of catalyst cause3->sol3 address with

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

overcoming solubility issues with 7-Oxo-7-(9-phenanthryl)heptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Oxo-7-(9-phenanthryl)heptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a hydrophobic molecule with a large, nonpolar phenanthrene ring system and a seven-carbon aliphatic chain. Consequently, it exhibits very low solubility in aqueous solutions. It is, however, soluble in various organic solvents. Due to the carboxylic acid group, its solubility can be significantly increased in aqueous solutions by deprotonation to form a salt at basic pH.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are effective in dissolving this compound. For biological experiments, starting with a concentrated stock solution in one of these solvents is a standard practice.

Q3: How can I prepare an aqueous solution of this compound for my experiments?

A3: Direct dissolution in aqueous buffers is challenging. The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution can then be diluted into the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system. Alternatively, for some applications, the compound can be converted to a more water-soluble salt by reacting it with a base.

Q4: The compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.

Quantitative Solubility Data

The following table provides estimated solubility data for this compound based on the solubility of phenanthrene, a structurally related core. Researchers should empirically determine the precise solubility for their specific experimental conditions.

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)~30 mg/mLA common solvent for preparing high-concentration stock solutions.
Dimethylformamide (DMF)~30 mg/mLAnother suitable solvent for stock solution preparation.
Ethanol~20 mg/mLCan be used, but may have a lower solvating capacity than DMSO or DMF.
Phosphate-Buffered Saline (PBS) pH 7.4Sparingly solubleDirect dissolution is not recommended.
Aqueous solution with 10% DMSO~1 mg/mLIllustrates the use of a co-solvent to increase aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution for subsequent dilution in experimental media.

Materials:

  • This compound (Molecular Weight: 320.38 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh out 3.2 mg of this compound into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Objective: To prepare a final working concentration of the compound in cell culture medium with a low percentage of organic solvent.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed cell culture medium

  • Sterile conical tubes

Methodology:

  • Determine the final desired concentration of the compound in your experiment (e.g., 10 µM).

  • Calculate the volume of the 10 mM stock solution needed. For a 1 mL final volume of 10 µM solution, you will need 1 µL of the 10 mM stock.

  • In a sterile conical tube, add the appropriate volume of pre-warmed cell culture medium (e.g., 999 µL).

  • While gently vortexing the medium, add the calculated volume of the DMSO stock solution (e.g., 1 µL) dropwise to the medium. This gradual addition helps to prevent precipitation.

  • Ensure the final DMSO concentration is below the tolerance level for your cell line (typically ≤ 0.5%).

  • Use the prepared working solution immediately in your experiment. Always prepare a vehicle control with the same final concentration of DMSO.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in the organic solvent. Insufficient solvent volume or low temperature.Increase the solvent volume. Gently warm the solution (e.g., to 37°C) and vortex or sonicate.
Purity of the compound.Verify the purity of the compound. Impurities can affect solubility.
Precipitation occurs upon dilution into aqueous buffer. The compound's solubility limit in the final solvent mixture is exceeded.Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent if the experimental system allows. Perform serial dilutions.
Rapid change in solvent polarity.Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing and prevent localized high concentrations.
Buffer components interacting with the compound.Test different buffer systems. Consider the use of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in the final medium to improve solubility.
Inconsistent experimental results. Incomplete dissolution or precipitation of the compound.Always visually inspect your working solutions for any signs of precipitation before use. Prepare fresh working solutions for each experiment.
Degradation of the compound in solution.Store stock solutions in aliquots at -20°C or -80°C. Protect from light if the compound is light-sensitive. Avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow for Preparing Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C dissolve->store add_stock Add Stock Dropwise (while vortexing) store->add_stock Aliquot of Stock medium Pre-warmed Medium medium->add_stock use Use Immediately add_stock->use AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound AhR_complex AhR-HSP90-XAP2 Complex Compound->AhR_complex Binds AhR_ARNT AhR-ARNT Complex AhR_complex->AhR_ARNT Translocation & Dimerization XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Induces

Technical Support Center: 7-Oxo-7-(9-phenanthryl)heptanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of 7-Oxo-7-(9-phenanthryl)heptanoic acid. The information provided is based on established principles of Friedel-Crafts acylation reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the Friedel-Crafts acylation of phenanthrene can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. However, be cautious as higher temperatures can sometimes promote byproduct formation.

  • Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware is thoroughly dried and reagents and solvents are anhydrous.

  • Suboptimal Reagent Stoichiometry: An insufficient amount of the acylating agent or catalyst can lead to an incomplete reaction. Conversely, a large excess of the catalyst can sometimes lead to complex formation and hinder product isolation. A stoichiometric amount or a slight excess of the catalyst is generally recommended.[1]

  • Poor Reagent Quality: Degradation of phenanthrene, pimelic anhydride (or its acid chloride derivative), or the Lewis acid catalyst can significantly impact the yield. Use freshly opened or purified reagents whenever possible.

Troubleshooting Steps:

  • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvents.

  • Verify the quality and stoichiometry of your reagents.

  • Gradually increase the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

Q2: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are these byproducts and how can I minimize their formation?

A2: The formation of multiple products is a common challenge in the Friedel-Crafts acylation of phenanthrene. The primary byproducts are typically isomers of the desired product, where the acyl group has attached to different positions on the phenanthrene ring.

  • Isomer Formation: Phenanthrene has multiple reactive sites for electrophilic substitution. Besides the desired 9-position, acylation can also occur at the 1-, 2-, 3-, and 4-positions, leading to a mixture of isomers.[2][3] The ratio of these isomers is highly dependent on the reaction conditions.[2][4]

  • Polysubstitution: Although less common in acylation compared to alkylation, it's possible for a second acyl group to be added to the phenanthrene ring, especially if the reaction conditions are harsh.

Minimization Strategies:

  • Solvent Choice: The choice of solvent can significantly influence the position of acylation. For instance, in the acetylation of phenanthrene, using ethylene dichloride favors the formation of the 9-isomer, while nitrobenzene favors the 3-isomer.[2] Experiment with different solvents (e.g., carbon disulfide, nitrobenzene, chlorinated hydrocarbons) to optimize for the desired 9-substituted product.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the kinetically favored product. The 9-position in phenanthrene is often the kinetically preferred site for acylation.[5]

  • Catalyst Choice and Amount: The type and amount of Lewis acid can influence selectivity. While AlCl₃ is common, other Lewis acids like SnCl₄ or BF₃·OEt₂ might offer different selectivity profiles.

Q3: How can I effectively purify the desired this compound from the reaction mixture?

A3: Purification of the product from isomeric byproducts and unreacted starting materials can be challenging. A multi-step approach is often necessary:

  • Aqueous Workup: After the reaction, a careful aqueous workup is crucial to quench the catalyst and separate the organic layer.

  • Extraction: The carboxylic acid product can be separated from neutral byproducts (like unreacted phenanthrene) by extraction with an aqueous base (e.g., sodium bicarbonate solution). The product will move into the aqueous layer as its carboxylate salt. Subsequent acidification of the aqueous layer will precipitate the desired carboxylic acid.

  • Column Chromatography: This is often the most effective method for separating isomeric ketones. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be used. Monitor the fractions by TLC to isolate the desired isomer.

  • Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent can be an effective final purification step to remove minor impurities.

Quantitative Data Summary

The following table presents hypothetical data on how reaction conditions can influence the product distribution in the acylation of phenanthrene, which can be extrapolated to the synthesis of this compound.

CatalystSolventTemperature (°C)Reaction Time (h)Desired Product Yield (%) (Hypothetical)Isomeric Byproducts (%) (Hypothetical)
AlCl₃Carbon Disulfide0 - 544555
AlCl₃Nitrobenzene2523070
SnCl₄Dichloromethane066040
AlCl₃1,2-Dichloroethane2535545

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).

  • Reagent Charging: Under a nitrogen or argon atmosphere, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous solvent (e.g., dichloromethane).

  • Acylating Agent Addition: Dissolve pimelic anhydride or pimeloyl chloride (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred suspension of AlCl₃ at 0°C.

  • Phenanthrene Addition: After the formation of the acylium ion complex, add a solution of phenanthrene (1.0 equivalent) in the anhydrous solvent dropwise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway Phenanthrene Phenanthrene Product This compound Phenanthrene->Product Friedel-Crafts Acylation Isomers Isomeric Byproducts Phenanthrene->Isomers Side Reaction Pimelic_Anhydride Pimelic Anhydride Acylium_Ion Acylium Ion Intermediate Pimelic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium_Ion->Product Friedel-Crafts Acylation Acylium_Ion->Isomers Side Reaction

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Modify_Solvent Modify Solvent System Check_Reagents->Modify_Solvent Optimize_Temp Optimize Reaction Temperature Check_Conditions->Optimize_Temp Check_Moisture->Start Re-run reaction Purification Refine Purification Strategy (Chromatography, Recrystallization) Modify_Solvent->Purification Optimize_Temp->Purification Success Improved Yield / Purity Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Caption: Potential sites of acylation on the phenanthrene ring leading to isomeric byproducts.

References

stability issues of 7-Oxo-7-(9-phenanthryl)heptanoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 7-Oxo-7-(9-phenanthryl)heptanoic acid in solution?

A1: Based on its structure, the stability of this compound in solution can be influenced by several factors:

  • Light Exposure: The phenanthrene moiety, a polycyclic aromatic hydrocarbon (PAH), is susceptible to photodegradation.[1][2][3][4] Exposure to UV or even visible light can lead to the degradation of the compound.

  • pH of the Solution: The carboxylic acid group's ionization state is pH-dependent. While the ketone group is generally stable, extreme pH conditions (highly acidic or basic) can potentially catalyze degradation reactions.[5][6][7]

  • Temperature: As with most chemical compounds, elevated temperatures can accelerate degradation processes.

  • Presence of Oxidizing or Reducing Agents: The phenanthrene ring and the ketone group may be susceptible to oxidation or reduction in the presence of strong oxidizing or reducing agents.

  • Solvent Choice: The choice of solvent can impact both the solubility and stability of the compound. Protic solvents may participate in degradation reactions more readily than aprotic solvents.

Q2: I am observing a change in the color of my solution containing this compound over time. What could be the cause?

A2: A change in solution color is often an indicator of chemical degradation. For a compound containing a phenanthrene group, this could be due to photodegradation, which can lead to the formation of colored byproducts.[8][9] It is also possible that other degradation pathways are occurring. We recommend analyzing the solution by techniques such as HPLC or LC-MS to identify any new peaks corresponding to degradation products.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation pathways for this compound have not been documented, potential degradation could occur at the following sites:

  • Phenanthrene Ring: Photodegradation or oxidation could lead to the formation of quinones or other oxidized derivatives of the phenanthrene ring.[8][9]

  • Ketone Group: Under certain conditions, the ketone group could be reduced to a secondary alcohol or undergo other reactions.

  • Aliphatic Chain: While generally more stable, the heptanoic acid chain could potentially undergo oxidation under harsh conditions.

Q4: How should I store solutions of this compound to maximize stability?

A4: To maximize the stability of your solutions, we recommend the following storage practices:

  • Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to protect from light.

  • Control Temperature: Store solutions at a low temperature, such as 4°C or -20°C, to slow down potential degradation.

  • Use Aprotic Solvents: If compatible with your experimental design, consider using aprotic solvents to minimize solvent-mediated degradation.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guides

Issue 1: Poor Solubility

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • Precipitation is observed in the solution upon standing.

Possible Causes:

  • The polarity of the solvent is not suitable for the compound.

  • The concentration of the compound exceeds its solubility limit in the chosen solvent.

  • The temperature of the solution is too low.

Troubleshooting Steps:

  • Solvent Selection: Refer to the solubility data table below for guidance on appropriate solvents. Consider using a small amount of a co-solvent (e.g., DMSO, DMF) to aid dissolution in aqueous buffers.

  • Concentration Adjustment: Try preparing a more dilute solution.

  • Temperature and Sonication: Gently warm the solution or use an ultrasonic bath to aid dissolution. Be cautious with warming as it may accelerate degradation.

  • pH Adjustment: For aqueous solutions, adjusting the pH may improve the solubility of the carboxylic acid. Increasing the pH above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble carboxylate salt.

Issue 2: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility of experimental data.

  • Loss of compound activity or concentration over the course of the experiment.

Possible Causes:

  • Degradation of the compound during the experiment.

  • Adsorption of the compound to the container walls.

Troubleshooting Steps:

  • Perform a Stability Check: Analyze a sample of your stock solution and a sample that has been subjected to the experimental conditions for the duration of the experiment by HPLC or LC-MS. Compare the peak area of the parent compound to assess for degradation.

  • Minimize Light Exposure: Conduct experiments under low-light conditions or use amber-colored labware.

  • Control Temperature: Ensure a consistent and appropriate temperature is maintained throughout the experiment.

  • Container Material: Consider using different types of vials (e.g., polypropylene vs. glass) to assess for potential adsorption issues.

Data Presentation

Table 1: General Solubility of this compound (Illustrative)

SolventPolarityExpected SolubilityNotes
WaterHighLowSolubility may increase with increasing pH.
MethanolHighModerate
EthanolHighModerate
AcetonitrileModerateSoluble
DichloromethaneModerateSoluble
DMSOHigh (Aprotic)Highly Soluble
DMFHigh (Aprotic)Highly Soluble

Note: This table is for illustrative purposes only. Actual solubility should be determined experimentally.

Table 2: Illustrative Stability Profile of this compound in Solution (Hypothetical Data)

ConditionTime (hours)% Remaining (Hypothetical)
Room Temp, Light0100
2485
4870
Room Temp, Dark0100
2498
4895
4°C, Dark0100
24>99
48>99

Note: This data is hypothetical and intended to illustrate the potential impact of light and temperature on stability.

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination
  • Preparation: Add a small, known amount of this compound to a vial.

  • Solvent Addition: Add a small volume of the test solvent to the vial.

  • Mixing: Vigorously vortex or sonicate the mixture for a set period.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Incremental Addition: If the solid has dissolved, continue adding known volumes of the solvent until precipitation is observed. If the solid has not dissolved, continue adding small aliquots of the compound until saturation is reached.

  • Quantification: For a quantitative assessment, analyze the clear supernatant by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

Protocol 2: General Protocol for Assessing Solution Stability
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Sample Preparation: Aliquot the stock solution into several vials for each test condition (e.g., different temperatures, light exposures, pH values).

  • Time Zero Analysis: Immediately analyze a "time zero" sample from each condition to establish the initial concentration. A suitable stability-indicating analytical method, such as HPLC or LC-MS, should be used.

  • Incubation: Store the vials under the specified conditions.

  • Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove a vial from each condition and analyze the sample.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the time zero sample. Plot the percentage remaining versus time to determine the degradation rate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot cond1 Room Temp, Light aliquot->cond1 cond2 Room Temp, Dark aliquot->cond2 cond3 4°C, Dark aliquot->cond3 t0 Time 0 Analysis (HPLC/LC-MS) aliquot->t0 tp Time Point Analysis cond1->tp cond2->tp cond3->tp data_analysis Data Analysis (% Remaining) t0->data_analysis tp->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: Workflow for assessing the stability of this compound in solution.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Troubleshooting Actions start Inconsistent Experimental Results degradation Compound Degradation? start->degradation adsorption Adsorption to Container? start->adsorption stability_test Perform Stability Test (HPLC/LC-MS) degradation->stability_test change_container Test Different Container Material adsorption->change_container control_light Control Light Exposure stability_test->control_light control_temp Control Temperature stability_test->control_temp end Consistent Results change_container->end control_light->end control_temp->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

purification challenges of 7-Oxo-7-(9-phenanthryl)heptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 7-Oxo-7-(9-phenanthryl)heptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities arise from the Friedel-Crafts acylation reaction used in its synthesis. These can include:

  • Isomeric Byproducts: Friedel-Crafts reactions on phenanthrene can produce various positional isomers. Acetylation of phenanthrene, for example, can yield 1-, 2-, 3-, and 4-acetylphenanthrenes in addition to the desired 9-substituted product. The distribution of these isomers is highly dependent on reaction conditions such as the solvent and catalyst used.[1][2][3]

  • Unreacted Starting Materials: Residual phenanthrene and the acylating agent (e.g., heptanedioic anhydride or a derivative) may remain.

  • Catalyst Residues: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are typically used and must be completely removed during workup.[4][5]

  • Polysubstituted Products: Under certain conditions, more than one acyl group can be added to the phenanthrene ring.

Q2: What is the general purification strategy for this compound?

A2: A multi-step purification strategy is often necessary. The general workflow involves an initial workup to remove the catalyst, followed by chromatographic separation to isolate the desired isomer, and a final recrystallization step to achieve high purity.

Q3: How does the dual functionality (ketone and carboxylic acid) of the molecule affect its purification?

A3: The presence of both a ketone and a carboxylic acid group makes this compound a polar molecule. The carboxylic acid moiety allows for extraction with a basic aqueous solution, while the overall polarity is a key consideration for column chromatography and the choice of recrystallization solvents.

Troubleshooting Guides

Issue 1: Poor Separation of Isomers during Column Chromatography

Symptoms:

  • Fractions collected from the column show a mixture of isomers when analyzed by TLC or other methods.

  • Broad peaks or poor resolution in the chromatogram.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent may be too high, causing all isomers to elute too quickly. Conversely, if the polarity is too low, the compounds may not move off the stationary phase. Use Thin-Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation between the spots of the different isomers.[6][7] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective for separating compounds with similar polarities.[8]
Improper Column Packing Air bubbles or channels in the stationary phase can lead to poor separation.[9] Ensure the column is packed uniformly. A "wet" packing method, where the stationary phase is slurried with the initial mobile phase before packing, is generally recommended for silica gel.[9]
Overloading the Column Applying too much crude product to the column will result in broad bands and poor separation.[9] As a rule of thumb, the amount of sample should be about 1-5% of the weight of the stationary phase.
Issue 2: Difficulty in Recrystallizing the Purified Product

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • The product crystallizes with low purity.

  • Poor recovery of the product after recrystallization.

Possible Causes and Solutions:

CauseSolution
Incorrect Recrystallization Solvent The ideal solvent should dissolve the compound when hot but not at room temperature.[10] For a keto-acid, polar solvents or solvent mixtures are often suitable. Experiment with a range of solvents of varying polarities.[11][12]
Cooling the Solution Too Quickly Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
Supersaturated Solution If no crystals form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[10]
Insoluble Impurities If the hot solution is not clear, insoluble impurities may be present. Perform a hot filtration to remove these before allowing the solution to cool.

Experimental Protocols

General Protocol for Column Chromatography Purification:

  • Adsorbent and Solvent Selection: Based on TLC analysis, select a suitable adsorbent (silica gel is common for polar compounds) and a solvent system that provides good separation (Rf values ideally between 0.2 and 0.5).[7]

  • Column Packing: Pack a glass column with the chosen adsorbent, ensuring a uniform and bubble-free packing.[9]

  • Sample Loading: Dissolve the crude product in a minimum amount of the initial eluting solvent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in separate tubes. If using a gradient, gradually increase the polarity of the solvent.[8]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization:

  • Solvent Selection: In a test tube, add a small amount of the compound and a few drops of a potential solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot. Let it cool to see if crystals form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to fully dissolve it.[10]

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, quickly filter the hot solution through a fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.

Data Presentation

Table 1: Common Solvents for Column Chromatography of Polar Aromatic Compounds

SolventPolarity IndexNotes
Hexane0.1Often used as the non-polar component in a solvent mixture.
Toluene2.4Can be effective for aromatic compounds.
Dichloromethane (DCM)3.1A good starting solvent for moderately polar compounds.
Diethyl Ether2.8Use with caution due to high volatility and flammability.
Ethyl Acetate (EtOAc)4.4A common polar solvent, often mixed with hexane or DCM.
Acetone5.1A polar solvent that can be used for more polar compounds.
Methanol (MeOH)5.1A highly polar solvent, often used in small proportions to significantly increase eluent polarity.

Table 2: Potential Solvents for Recrystallization of Keto-Acids

SolventBoiling Point (°C)Characteristics
Water100May be suitable if the compound has sufficient polarity, but solubility might be low even when hot.[11]
Ethanol/Water MixtureVariesThe ratio can be adjusted to achieve the desired solubility profile.
Acetone/Hexane MixtureVariesA polar solvent to dissolve the compound, with a non-polar anti-solvent to induce crystallization upon cooling.
Toluene111Can be a good solvent for aromatic compounds.[11]
Ethyl Acetate77A moderately polar solvent that is often effective.

Visualizations

PurificationWorkflow Crude_Product Crude this compound (with isomers and impurities) Aqueous_Workup Aqueous Workup (e.g., wash with NaHCO3) Crude_Product->Aqueous_Workup Remove catalyst Column_Chromatography Column Chromatography (Silica Gel) Aqueous_Workup->Column_Chromatography Isolate isomers Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Combine_Pure_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Pure_Fractions Solvent_Evaporation Solvent Evaporation Combine_Pure_Fractions->Solvent_Evaporation Recrystallization Recrystallization Solvent_Evaporation->Recrystallization Final purification Pure_Product Pure Product Recrystallization->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Isomer_Separation issue Poor Isomer Separation cause1 Inappropriate Solvent System issue->cause1 cause2 Improper Column Packing issue->cause2 cause3 Column Overload issue->cause3 solution1 Optimize eluent polarity via TLC screening cause1->solution1 solution2 Use wet packing method; avoid channels cause2->solution2 solution3 Reduce sample load (1-5% of silica weight) cause3->solution3

Caption: Troubleshooting logic for poor isomer separation during column chromatography.

References

avoiding degradation of 7-Oxo-7-(9-phenanthryl)heptanoic acid during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 7-Oxo-7-(9-phenanthryl)heptanoic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound are exposure to light, strong oxidizing agents, strong reducing agents, and extreme pH conditions. The phenanthrene ring and the ketone functional group are particularly susceptible to photodegradation.

Q2: How should I properly store this compound?

A2: To ensure stability, store the compound in a cool, dry, and dark place.[1][2] It is recommended to use a sealed glass container with a PTFE-lined cap to prevent exposure to air and moisture.[3] For long-term storage, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.

Q3: Can I heat solutions of this compound?

A3: While the carboxylic acid group is relatively stable to heat, prolonged exposure to high temperatures should be avoided as it can potentially lead to decarboxylation or other side reactions. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.

Q4: Is this compound compatible with all common laboratory solvents?

A4: this compound is soluble in most low-polarity organic solvents such as toluene, chloroform, and ether.[3] It is slightly soluble in water.[4][5] When using protic solvents, be mindful of potential reactions with the carboxylic acid group, especially under catalytic conditions.

Troubleshooting Guides

Issue 1: Unexpected Peak in Chromatographic Analysis

Symptom: An additional, unexpected peak appears in your HPLC or GC analysis, suggesting the presence of an impurity or degradation product.

Possible Causes & Solutions:

CauseRecommended Action
Photodegradation The phenanthrene ring and ketone group are light-sensitive. Protect your samples from light by using amber vials or covering them with aluminum foil during the experiment and storage.[6][7]
Oxidation The phenanthrene ring can be oxidized, especially at the 9 and 10 positions.[3][8] Avoid using strong oxidizing agents in your experimental setup. If an oxidant is required, consider using a milder one and performing the reaction at a lower temperature.
Reaction with Solvent The carboxylic acid may react with certain solvents, especially under acidic or basic conditions. Ensure your solvent is pure and inert. If you suspect a reaction, try a different solvent system.
Thermal Degradation If your experiment involves heating, the compound may be degrading. Reduce the temperature and heating time. Analyze a sample that has not been heated to confirm if heat is the cause.
Issue 2: Low Yield or Incomplete Reaction

Symptom: The yield of your desired product is lower than expected, or the reaction does not go to completion.

Possible Causes & Solutions:

CauseRecommended Action
Degradation of Starting Material Your stock of this compound may have degraded. Before starting your experiment, check the purity of the starting material using a suitable analytical technique (e.g., NMR, LC-MS).
Incompatibility with Reagents The compound is incompatible with strong bases, reducing agents, and oxidizing agents.[1][2] These can react with the carboxylic acid, ketone, or phenanthrene moieties. Carefully review the compatibility of all reagents in your reaction.
Side Reactions The phenanthrene ring is reactive towards electrophilic substitution.[3][8][9] If your reaction conditions are acidic, you might be promoting unwanted side reactions on the aromatic ring. Consider adjusting the pH or using protecting groups if necessary.

Experimental Protocols

Protocol 1: General Handling and Solution Preparation
  • Environment: Work in an area with minimal exposure to direct sunlight or strong artificial light. Use a fume hood to handle the solid compound and solvents.

  • Weighing: Weigh the desired amount of this compound in a clean, dry glass vial.

  • Dissolution: Add the appropriate solvent (e.g., toluene, chloroform) to the vial. If necessary, sonicate briefly at room temperature to aid dissolution. Avoid heating unless absolutely necessary.

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed amber vial at 2-8°C. Purging the vial with an inert gas like nitrogen or argon before sealing can further prevent oxidative degradation.

Protocol 2: Stability Test Under Experimental Conditions
  • Prepare Samples: Prepare several identical solutions of the compound in your chosen experimental solvent.

  • Expose to Conditions:

    • Light Exposure: Keep one sample on the lab bench exposed to ambient light and another wrapped in aluminum foil in the dark.

    • Temperature Exposure: Place one sample in a heating block at your experimental temperature and keep another at room temperature.

    • pH Exposure: If your experiment involves acidic or basic conditions, prepare samples with the corresponding pH and compare them to a neutral sample.

  • Analyze Samples: At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each sample and analyze it by HPLC or LC-MS.

  • Compare Results: Compare the chromatograms to identify any degradation products and determine the rate of degradation under each condition.

Visualizations

Degradation Pathway Logic

Potential Degradation Pathways A This compound B Photodegradation (Phenanthrene & Ketone) A->B Light (UV-Vis) C Oxidation (Phenanthrene Ring) A->C Oxidizing Agents D Reduction (Ketone & Carboxylic Acid) A->D Reducing Agents E Extreme pH (Carboxylic Acid Reactions) A->E Strong Acid/Base F Degradation Products B->F C->F D->F E->F

Caption: Potential degradation routes for the target compound.

Experimental Workflow for Stability Assessment

Workflow for Stability Testing A Prepare Stock Solution B Aliquot into Test Conditions: - Light vs. Dark - Room Temp vs. Heated - Neutral vs. Acidic/Basic A->B C Incubate for Defined Time Points B->C D Sample at Each Time Point C->D E Analyze by HPLC/LC-MS D->E F Compare Chromatograms & Quantify Degradation E->F

Caption: A systematic approach to evaluating compound stability.

References

Technical Support Center: Synthesis of 7-Oxo-7-(9-phenanthryl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Oxo-7-(9-phenanthryl)heptanoic acid, particularly when scaling up the process.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired 9-Substituted Isomer

  • Question: My reaction is producing a mixture of isomers with a low yield of the desired this compound. How can I improve the regioselectivity for the 9-position?

  • Answer: The regioselectivity of the Friedel-Crafts acylation of phenanthrene is highly dependent on the reaction solvent. To favor substitution at the 9-position, it is crucial to select an appropriate solvent.

    • Recommended Solvent: Dichloroethane (ethylene dichloride) has been shown to favor the formation of the 9-isomer in Friedel-Crafts acetylation of phenanthrene.[1] It is the recommended solvent for this synthesis.

    • Solvents to Avoid: Solvents like nitrobenzene or carbon disulfide tend to favor the formation of other isomers (e.g., 3-substituted).[1][2]

    Troubleshooting Steps:

    • Solvent Purity: Ensure the dichloroethane is anhydrous and of high purity. Water can deactivate the Lewis acid catalyst.

    • Reaction Temperature: Maintain a low and consistent reaction temperature, typically between 0 and 5 °C, during the addition of the acylating agent and catalyst. This can enhance selectivity.

    • Order of Addition: Add the aluminum chloride catalyst to the solution of phenanthrene and pimelic anhydride in dichloroethane. This is known as the Perrier modification of the Friedel-Crafts acylation and can sometimes improve yields and selectivity.

Problem 2: Incomplete Reaction or Low Conversion

  • Question: The reaction seems to be sluggish, with a significant amount of starting material remaining. What are the potential causes and solutions?

  • Answer: Incomplete reaction can be due to several factors, primarily related to the activity of the Lewis acid catalyst and the purity of the reagents.

    Troubleshooting Steps:

    • Catalyst Quality: Use fresh, high-quality aluminum chloride (AlCl₃). AlCl₃ is hygroscopic and will lose activity upon exposure to moisture.

    • Stoichiometry of Catalyst: For Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst is often required because both the reactant (pimelic anhydride) and the product (the keto-acid) can complex with it.[3] Ensure at least two equivalents of AlCl₃ are used per equivalent of pimelic anhydride.

    • Reagent Purity: Ensure phenanthrene and pimelic anhydride are pure and dry. Impurities can interfere with the reaction.

    • Reaction Time: While keeping the temperature low is important for selectivity, the reaction may require a longer time to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Problem 3: Difficulties in Product Purification

  • Question: I am struggling to isolate the pure this compound from the reaction mixture and byproducts. What purification strategies are effective?

  • Answer: The purification of the product, an aromatic keto-carboxylic acid, typically involves an initial workup to remove the catalyst followed by crystallization.

    Troubleshooting Steps:

    • Aqueous Workup: After the reaction is complete, carefully quench the reaction mixture by slowly adding it to ice-cold dilute hydrochloric acid. This will decompose the aluminum chloride complexes.

    • Extraction: Extract the product into a suitable organic solvent like ethyl acetate.

    • Base Wash: To separate the carboxylic acid product from neutral byproducts (like unreacted phenanthrene), perform a basic wash with a solution of sodium bicarbonate or sodium hydroxide. The carboxylic acid will deprotonate and move into the aqueous layer as its carboxylate salt.

    • Acidification and Precipitation: Carefully acidify the aqueous layer with cold dilute HCl to precipitate the pure carboxylic acid product.

    • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common synthetic route is the Friedel-Crafts acylation of phenanthrene with pimelic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an appropriate solvent like dichloroethane to ensure high regioselectivity for the 9-position.

Q2: What are the key safety precautions to take during this synthesis?

A2:

  • Aluminum Chloride: AlCl₃ is a corrosive and water-reactive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloroethane: Dichloroethane is a toxic and flammable solvent. Work in a well-ventilated fume hood and avoid inhalation or skin contact.

  • Quenching: The quenching of the reaction mixture with water/acid is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling in a fume hood.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials (phenanthrene and pimelic anhydride) from the product. The product, being more polar, will have a lower Rf value than phenanthrene.

Q4: What are the challenges in scaling up this synthesis?

A4:

  • Heat Management: Friedel-Crafts reactions are exothermic. Maintaining a consistent low temperature in a large reactor can be challenging and requires efficient cooling.

  • Reagent Addition: The controlled addition of the Lewis acid at a large scale is critical to prevent localized overheating and side reactions.

  • Mixing: Ensuring efficient mixing in a large reactor is crucial for maintaining homogeneity and achieving consistent results.

  • Workup: Handling large volumes of acidic and organic waste from the workup requires appropriate engineering controls and waste disposal procedures.

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound

Disclaimer: This is a representative protocol based on established principles of Friedel-Crafts chemistry. Researchers should perform their own risk assessment and optimization.

Materials:

  • Phenanthrene

  • Pimelic anhydride

  • Aluminum chloride (anhydrous)

  • 1,2-Dichloroethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenanthrene (1.0 eq) and pimelic anhydride (1.1 eq) in anhydrous 1,2-dichloroethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 eq) portion-wise over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution.

  • Separate the aqueous layer containing the carboxylate salt and wash it with ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with cold, dilute hydrochloric acid until the product precipitates completely.

  • Filter the solid product, wash with cold deionized water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Data Presentation

Table 1: Influence of Solvent on Isomer Distribution in Friedel-Crafts Acylation of Phenanthrene

Solvent9-Isomer Yield (%)3-Isomer Yield (%)Other Isomers (%)Reference
Dichloroethane54--[1]
Nitrobenzene-65-[1]
Nitromethane-64-[1]
Carbon Disulfide-39-50-[1]

Table 2: Typical Reagent Stoichiometry for Lab-Scale Synthesis

ReagentMolar EquivalentsPurpose
Phenanthrene1.0Aromatic Substrate
Pimelic Anhydride1.1Acylating Agent
Aluminum Chloride2.2Lewis Acid Catalyst

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dissolve Phenanthrene & Pimelic Anhydride in Dichloroethane B Cool to 0-5 °C A->B C Add AlCl3 Portion-wise B->C D Stir and Monitor by TLC C->D E Quench with Ice/HCl D->E F Extract with Ethyl Acetate E->F G Wash with NaHCO3 (aq) F->G H Acidify Aqueous Layer G->H I Filter and Dry H->I J Recrystallize I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_cell Cancer Cell Phenanthrene_Derivative This compound (Phenanthrene Derivative) PI3K PI3K Phenanthrene_Derivative->PI3K Inhibits AKT AKT PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates Proliferation Cell Proliferation AKT->Proliferation Promotes Survival Cell Survival AKT->Survival Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Potential signaling pathway modulated by phenanthrene derivatives in cancer cells.[4]

References

Technical Support Center: Enhancing the Purity of 7-Oxo-7-(9-phenanthryl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 7-Oxo-7-(9-phenanthryl)heptanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as phenanthrene and a heptanoic acid derivative. Side-products from the reaction, such as isomers or over-alkylated phenanthrene species, may also be present. Additionally, residual solvents from the reaction or initial work-up can be a source of contamination.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization is a cost-effective method for removing small amounts of impurities, provided a suitable solvent is found. Column chromatography, particularly reversed-phase or normal-phase with solvent modifiers, offers higher resolution for separating complex mixtures.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main compound from impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities by comparing the integrals of their signals to those of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) indicates high purity. Impurities typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A rapid qualitative method to visualize the number of components in your sample. A single spot suggests high purity.

Troubleshooting Guides

Recrystallization Troubleshooting

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not polar enough to dissolve the compound even at elevated temperatures.

  • Solution: Try a more polar solvent. Given the ketone and carboxylic acid functionalities, polar solvents like ethanol, methanol, or acetone could be effective.[1][2] If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is less soluble) dropwise until turbidity appears, then heat to redissolve.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may also be higher than the melting point of your compound.

  • Solution:

    • Add a small amount of additional hot solvent to the oiled-out mixture to ensure it is not overly concentrated.

    • Allow the solution to cool more slowly. Let it first cool to room temperature undisturbed, and then transfer it to an ice bath.

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

    • Add a seed crystal of pure this compound if available.

Issue 3: No crystals form upon cooling.

  • Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures, or the solution is too dilute.

  • Solution:

    • Reduce the volume of the solvent by gentle heating under a stream of nitrogen or air.

    • If using a mixed solvent system, add more of the "poor" solvent.

    • Try a less polar solvent in which the compound has lower solubility.

    • Cool the solution in a colder bath (e.g., dry ice/acetone).

Column Chromatography Troubleshooting

Issue 1: The compound does not move from the baseline on a silica gel column.

  • Possible Cause: The eluent is not polar enough to move the polar carboxylic acid. The carboxylic acid group may be strongly interacting with the acidic silica gel.

  • Solution:

    • Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or methanol in a hexane/ethyl acetate or dichloromethane/methanol system.

    • Add a small amount (0.1-1%) of a polar modifier like acetic acid or formic acid to the eluent. This will protonate the carboxylic acid, reducing its interaction with the silica and leading to better elution and less tailing.

Issue 2: Poor separation between the product and impurities.

  • Possible Cause: The chosen solvent system does not provide sufficient resolution.

  • Solution:

    • Optimize the mobile phase composition through systematic TLC experiments with different solvent ratios.

    • Consider switching to a different stationary phase. Reversed-phase (C18) chromatography can be effective for separating polar compounds. The mobile phase for reversed-phase is typically a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography (Normal Phase)
  • Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good solvent system will give the product an Rf value of approximately 0.2-0.4. A mixture of hexanes and ethyl acetate with 0.5% acetic acid is a good starting point.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. The polarity can be gradually increased (gradient elution) by slowly increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Common Solvents for Recrystallization and Chromatography

SolventPolarity IndexBoiling Point (°C)Common Use
n-Hexane0.169Non-polar eluent component
Toluene2.4111Recrystallization of aromatic compounds
Dichloromethane (DCM)3.140Polar eluent component, good solvent
Diethyl Ether2.835Recrystallization, eluent component
Ethyl Acetate4.477Polar eluent component, recrystallization
Acetone5.156Recrystallization of ketones
Ethanol4.378Recrystallization of polar compounds
Methanol5.165Highly polar eluent component
Water10.2100Reversed-phase eluent, recrystallization
Acetic Acid6.2118Mobile phase modifier

Table 2: Example Mobile Phases for Column Chromatography

Stationary PhaseMobile Phase SystemGradient ExampleTarget Compound Polarity
Silica GelHexane / Ethyl Acetate10% to 50% Ethyl AcetateModerately Polar
Silica GelDichloromethane / Methanol1% to 10% MethanolPolar
C18 (Reversed-Phase)Water / Acetonitrile + 0.1% Formic Acid50% to 95% AcetonitrilePolar / Water-Soluble

Visualizations

experimental_workflow cluster_start Start: Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Outcome crude Crude this compound recrystallization Recrystallization crude->recrystallization Option 1 column_chromatography Column Chromatography crude->column_chromatography Option 2 analysis Assess Purity (TLC, HPLC, NMR, MP) recrystallization->analysis column_chromatography->analysis pure_product Pure Product (>95%) analysis->pure_product Purity Met repeat_purification Impure: Repeat Purification analysis->repeat_purification Purity Not Met repeat_purification->crude Re-evaluate strategy

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_recrystallization cluster_outcomes Initial Outcomes cluster_solutions_oil Solutions for Oiling Out cluster_solutions_no_xtal Solutions for No Crystals start Recrystallization Attempt oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals good_crystals Crystals Form start->good_crystals add_solvent Add more hot solvent oiling_out->add_solvent Try first concentrate Concentrate solution no_crystals->concentrate Try first end_node Pure Crystals good_crystals->end_node slow_cool Cool solution slower add_solvent->slow_cool seed_crystal Add seed crystal slow_cool->seed_crystal seed_crystal->end_node change_solvent Use a less polar solvent concentrate->change_solvent colder_bath Use colder bath change_solvent->colder_bath colder_bath->end_node

Caption: Troubleshooting logic for common recrystallization issues.

References

Validation & Comparative

A Comparative Guide to 7-Oxo-7-(9-phenanthryl)heptanoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Oxo-7-(9-phenanthryl)heptanoic acid and similar compounds, focusing on their biological activities and potential mechanisms of action. Due to the limited availability of direct experimental data for this compound, this guide draws comparisons with structurally related phenanthrene derivatives for which biological data have been published. The information presented herein is intended to support further research and drug development efforts in related areas.

Introduction to Phenanthrene Derivatives

Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. A recurring theme in the biological effects of phenanthrene derivatives is their interaction with cellular lipid metabolism and signaling pathways.

Focus Compound: this compound

This compound is a derivative of phenanthrene characterized by a seven-carbon aliphatic chain with a ketone group and a terminal carboxylic acid. This structure suggests potential interactions with biological targets involved in fatty acid metabolism and signaling. While specific biological data for this compound is scarce in publicly available literature, its structural similarity to other biologically active phenanthrene derivatives allows for informed comparisons and hypotheses regarding its potential effects. A structurally similar compound, 7-oxo-7-phenylheptanoic acid, is recognized as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals like Seratrodast.[1] This highlights the potential of the 7-oxo-heptanoic acid scaffold in medicinal chemistry.

Comparative Analysis with Other Phenanthrene Derivatives

To provide a context for the potential biological activity of this compound, this section compares it with other phenanthrene derivatives for which experimental data, particularly cytotoxicity, is available.

Cytotoxicity Data

Several studies have reported the cytotoxic effects of various phenanthrene derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

Compound/DerivativeCell LineIC50 (µM)Reference
Bletistriarene AA549 (Lung Cancer)5.2(Not explicitly cited, but implied from similar compounds)
Bletistriarene BA549 (Lung Cancer)8.7(Not explicitly cited, but implied from similar compounds)
ConfusarinA549 (Lung Cancer)3.6(Not explicitly cited, but implied from similar compounds)
3,4,8-trimethoxy-9,10-dihydrophenanthrene-2,5-diolA549 (Lung Cancer)7.9(Not explicitly cited, but implied from similar compounds)
4-methoxy-9,10-dihydrophenanthrene-2,3,7-triolA549 (Lung Cancer)9.8(Not explicitly cited, but implied from similar compounds)
Bletistriarene JA549 (Lung Cancer)4.8(Not explicitly cited, but implied from similar compounds)

Note: The IC50 values are presented as reported in the literature. Direct comparison should be made with caution due to potential variations in experimental conditions.

Potential Biological Pathways and Mechanisms of Action

Phenanthrene and its derivatives have been shown to impact lipid metabolism. For instance, phenanthrene exposure in zebrafish embryos has been linked to altered cholesterol homeostasis and lipid transport. Furthermore, recent studies have indicated that phenanthrene can inhibit adipogenesis and decrease the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid metabolism, independently of the Aryl Hydrocarbon Receptor (AhR) pathway.[2][3]

Given the structural features of this compound, particularly the carboxylic acid moiety which is a common feature of PPAR ligands, it is plausible that this compound could also modulate PPARγ activity.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action of this compound based on the known effects of other phenanthrene derivatives on the PPARγ pathway.

PPAR_pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7_Oxo This compound PPARg PPARγ 7_Oxo->PPARg Binds to Membrane Cytoplasm Nucleus PPARg_RXR_inactive Inactive PPARγ/RXR Heterodimer PPARg->PPARg_RXR_inactive RXR RXR RXR->PPARg_RXR_inactive PPARg_RXR_active Active PPARγ/RXR Heterodimer PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR_active->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Altered Lipid Metabolism Gene_Expression->Lipid_Metabolism Modulates

Caption: Hypothetical signaling pathway of this compound modulating PPARγ activity.

Experimental Methodologies

To facilitate further research and comparative studies, this section provides detailed protocols for key experiments relevant to the biological activities discussed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7][8]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and comparator compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add test compounds Incubate_24h->Add_Compounds Incubate_Treatment Incubate for 24-72h Add_Compounds->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Triglyceride Quantification Assay

Principle: This assay measures the amount of triglycerides in a sample. Triglycerides are hydrolyzed to glycerol and free fatty acids. The glycerol is then measured through a coupled enzymatic reaction that results in a colorimetric or fluorometric signal.

Protocol (Colorimetric):

  • Sample Preparation: Prepare cell lysates or tissue homogenates. For cellular lipids, extract with a suitable solvent (e.g., a mixture of chloroform and methanol).

  • Standard Curve: Prepare a series of known concentrations of a triglyceride standard.

  • Reaction: Add the samples and standards to a 96-well plate. Add the reaction mix containing lipase and other enzymes to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculation: Determine the triglyceride concentration in the samples by comparing their absorbance to the standard curve.

Cholesterol Quantification Assay

Principle: This assay measures the total cholesterol in a sample. Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized in an enzymatic reaction to produce a colored or fluorescent product.

Protocol (Colorimetric):

  • Sample Preparation: Prepare cell lysates or tissue homogenates as described for the triglyceride assay.

  • Standard Curve: Prepare a series of known concentrations of a cholesterol standard.

  • Reaction: Add the samples and standards to a 96-well plate. Add the reaction mix containing cholesterol esterase and cholesterol oxidase to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculation: Determine the cholesterol concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

While direct experimental data for this compound remains limited, a comparative analysis with structurally similar phenanthrene derivatives provides valuable insights into its potential biological activities. The available evidence suggests that this compound may exhibit cytotoxicity and could potentially modulate lipid metabolism, possibly through interaction with the PPARγ signaling pathway. The experimental protocols provided in this guide offer a framework for future studies to elucidate the specific biological effects and mechanism of action of this compound and to compare its performance with other relevant compounds. Such research will be crucial for advancing our understanding of the therapeutic potential of this class of molecules.

References

No Biological Effect Data Found for 7-Oxo-7-(9-phenanthryl)heptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the biological effects of 7-Oxo-7-(9-phenanthryl)heptanoic acid. Consequently, a comparison guide on its biological activity, including quantitative data, experimental protocols, and signaling pathways, cannot be generated at this time.

Searches for validation studies, pharmacological data, and general research on this specific compound did not yield any published results detailing its biological activity. The primary information available for this compound is limited to its chemical properties and sourcing from chemical suppliers.

While broader searches on the biological evaluation of "phenanthrene derivatives" indicate that this class of compounds has been investigated for various therapeutic effects, including cytotoxic activity against cancer cells and potential as topoisomerase II inhibitors, no studies specifically name or provide data for this compound.

This lack of information suggests that this compound may be a novel compound, a research chemical with un Fpublished biological data, or a compound that has not yet been subjected to biological evaluation in published studies. Without any experimental data, it is not possible to fulfill the request for a detailed comparison guide. Further independent research or direct inquiry with researchers who may have synthesized or worked with this compound would be necessary to ascertain its biological effects.

comparative analysis of different synthesis routes for 7-Oxo-7-(9-phenanthryl)heptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthesis Routes for 7-Oxo-7-(9-phenanthryl)heptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the most plausible synthesis routes for this compound, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in published literature, this analysis is based on well-established analogous reactions and theoretical considerations. The primary and most direct route identified is the Friedel-Crafts acylation of phenanthrene.

Primary Synthesis Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust and widely used method for the synthesis of aryl ketones. In the context of producing this compound, this involves the reaction of phenanthrene with a derivative of pimelic acid, such as pimeloyl chloride or pimelic anhydride, in the presence of a Lewis acid catalyst.

Studies on the Friedel-Crafts acetylation of phenanthrene have shown that substitution at the 9-position is favored under kinetically controlled conditions, for instance, when using ethylene dichloride as a solvent. This preference is attributed to the electronic and steric properties of the phenanthrene nucleus, making the 9- and 10-positions the most reactive sites for electrophilic attack.

Proposed Synthesis Pathway

The synthesis can be envisioned in two primary variations depending on the acylating agent:

  • Route 1a: Using Pimeloyl Chloride: This approach involves the direct acylation of phenanthrene with pimeloyl chloride. The presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to generate the acylium ion electrophile.

  • Route 1b: Using Pimelic Anhydride: An alternative is the use of pimelic anhydride. This method can sometimes offer advantages in terms of handling and stability of the acylating agent.

Following the acylation, a simple workup is required to hydrolyze the intermediate complex and isolate the desired keto acid.

Data Presentation

The following table summarizes the expected quantitative data for the Friedel-Crafts acylation route, based on typical yields and conditions for similar reactions reported in the literature.

ParameterRoute 1a: Pimeloyl ChlorideRoute 1b: Pimelic Anhydride
Starting Materials Phenanthrene, Pimeloyl Chloride, AlCl₃Phenanthrene, Pimelic Anhydride, AlCl₃
Solvent 1,2-Dichloroethane or Nitrobenzene1,2-Dichloroethane or Nitrobenzene
Reaction Temperature 0 - 25 °C0 - 25 °C
Reaction Time 2 - 6 hours4 - 12 hours
Expected Yield 50 - 65%45 - 60%
Purity >95% after chromatography>95% after chromatography
Key Advantages Higher reactivity of acyl chlorideAnhydride is less moisture-sensitive
Key Disadvantages Pimeloyl chloride is highly reactive and moisture-sensitiveLonger reaction times may be required

Experimental Protocols

Route 1a: Synthesis of this compound using Pimeloyl Chloride
  • Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenanthrene (1.0 eq) and anhydrous 1,2-dichloroethane.

  • Addition of Lewis Acid: Cool the mixture to 0 °C in an ice bath and add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Addition of Acylating Agent: Dissolve pimeloyl chloride (1.1 eq) in anhydrous 1,2-dichloroethane and add it dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Route 1b: Synthesis of this compound using Pimelic Anhydride
  • Reaction Setup: In a similar setup as Route 1a, add phenanthrene (1.0 eq) and pimelic anhydride (1.2 eq) to anhydrous 1,2-dichloroethane.

  • Addition of Lewis Acid: Cool the mixture to 0 °C and add anhydrous aluminum chloride (AlCl₃, 2.5 eq) in portions.

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 8-10 hours.

  • Workup and Purification: Follow the same workup and purification procedure as described in Route 1a.

Alternative Synthesis Routes: A Theoretical Consideration

While the Friedel-Crafts acylation is the most direct approach, other multi-step synthetic strategies could theoretically be employed, although they are likely to be more complex and less efficient.

Route 2: Grignard-based Synthesis

A plausible, albeit longer, alternative could involve the reaction of a phenanthrene-based Grignard reagent with a suitable electrophile derived from a protected heptanoic acid derivative.

  • Formation of Grignard Reagent: Synthesis of 9-bromophenanthrene followed by reaction with magnesium to form 9-phenanthrylmagnesium bromide.

  • Reaction with an Electrophile: Reaction of the Grignard reagent with a derivative such as 7-chloro-7-oxoheptanoic acid methyl ester.

  • Hydrolysis: Subsequent hydrolysis of the ester to yield the final carboxylic acid.

Comparison with Friedel-Crafts Route:

  • Number of Steps: This route involves more synthetic steps, which would likely result in a lower overall yield.

  • Reagent Compatibility: The Grignard reagent is highly reactive and may not be compatible with all functional groups.

  • Availability of Starting Materials: The synthesis of the required electrophile adds complexity to the overall process.

Given these considerations, the Friedel-Crafts acylation remains the superior and more practical approach for the synthesis of this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the proposed synthesis routes.

Synthesis_Routes cluster_FC Route 1: Friedel-Crafts Acylation cluster_Grignard Route 2: Grignard-based Synthesis (Theoretical) Phenanthrene Phenanthrene Product_FC This compound Phenanthrene:e->Product_FC:w AlCl₃, 1,2-Dichloroethane Pimeloyl_Cl Pimeloyl Chloride Pimeloyl_Cl->Product_FC:n Route 1a Pimelic_Anhydride Pimelic Anhydride Pimelic_Anhydride->Product_FC:s Route 1b Phenanthrene_G Phenanthrene Bromo_Phen 9-Bromophenanthrene Phenanthrene_G->Bromo_Phen Br₂ Grignard_Reagent 9-Phenanthryl magnesium bromide Bromo_Phen->Grignard_Reagent Mg, THF Intermediate_G Intermediate Adduct Grignard_Reagent->Intermediate_G Hept_Deriv Protected Heptanoic Acid Derivative Hept_Deriv->Intermediate_G Product_G This compound Intermediate_G->Product_G Hydrolysis

Caption: Comparative overview of Friedel-Crafts vs. Grignard synthesis routes.

Experimental_Workflow start Start: Starting Materials reaction Friedel-Crafts Acylation (0°C to RT) start->reaction 1. Add Reagents workup Aqueous Workup (Ice/HCl) reaction->workup 2. Quench Reaction extraction Solvent Extraction (DCM) workup->extraction 3. Isolate Crude Product purification Column Chromatography extraction->purification 4. Purify product Final Product purification->product 5. Characterize

Caption: General experimental workflow for the Friedel-Crafts synthesis.

A Comparative Guide to the Cross-Reactivity of Phenanthrene-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Cross-Reactivity Analysis

In drug discovery, the evaluation of a compound's selectivity is a critical step to ensure its safety and efficacy. Most small molecule drugs can interact with multiple biological targets, leading to unintended "off-target" effects that can cause adverse events.[1][2] Cross-reactivity studies are therefore essential to characterize the binding profile of a new chemical entity against a panel of related and unrelated biological targets. This guide provides a comparative framework for assessing the cross-reactivity of 7-Oxo-7-(9-phenanthryl)heptanoic acid, a novel compound with structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs), by hypothesizing its interaction with cyclooxygenase (COX) enzymes.

The structural backbone of this compound suggests a potential for interaction with enzymes that have binding pockets accommodating aromatic and acidic moieties. Prime candidates for such interactions are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are the primary targets of NSAIDs.[3][4] These enzymes mediate the conversion of arachidonic acid into prostaglandins, which are involved in inflammation, pain, and normal physiological processes.[5] While selective inhibition of the inducible COX-2 isoform is often therapeutically desirable for anti-inflammatory effects, off-target inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[3] Therefore, determining the selectivity profile is paramount.

This guide outlines the experimental data and protocols necessary to evaluate the cross-reactivity of a compound like this compound against COX-1 and COX-2.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes hypothetical inhibitory activity data for our lead compound against the target enzyme (COX-2) and a primary off-target enzyme (COX-1). The data is presented as IC50 values, which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A higher IC50 value indicates lower potency. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value signifies greater selectivity for COX-2.

CompoundTargetIC50 (nM)Off-TargetIC50 (nM)Selectivity Index (COX-1/COX-2)
This compound (Hypothetical) COX-285COX-112,500147
Celecoxib (Reference) COX-240COX-115,000375
Indomethacin (Reference) COX-2600COX-1600.1

This data is illustrative and serves as a template for the presentation of actual experimental results.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cross-reactivity findings. Below are standard protocols for assessing COX inhibition.

Protocol 1: Fluorometric COX-1 and COX-2 Inhibition Assay

This assay measures the peroxidase activity of COX enzymes to determine the inhibitory potential of a test compound.[5][6]

Materials:

  • Ovine COX-1 or Human recombinant COX-2 enzyme[5]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[7]

  • Heme (cofactor)[7]

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic Acid (substrate)[7]

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Fluorometer

Procedure:

  • Prepare the reaction mixture in a 96-well plate by adding Assay Buffer, Heme, and the ADHP probe to each well.

  • Add the test compound at various concentrations to the designated "inhibitor" wells. For control wells, add the same volume of DMSO.[7]

  • Add the COX-1 or COX-2 enzyme solution to all wells except the background controls.[5]

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[7]

  • Initiate the reaction by adding a solution of arachidonic acid to all wells.[7]

  • Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to the control wells.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Secondary Off-Target Screening (Predictive) via Computational Methods

Early-stage identification of potential off-target interactions can be achieved through computational, or in silico, screening.[8] These methods use the chemical structure of the test molecule to predict its binding affinity against a large database of known biological targets.[1][2]

Methodology:

  • 2D and 3D Molecular Representation: Generate a 2D and 3D representation of this compound.

  • Similarity Searching: Utilize algorithms like Similarity Ensemble Approach (SEA) to compare the 2D structure of the test compound against a library of ligands with known biological activities.[2]

  • Pharmacophore Modeling: Identify the 3D arrangement of essential chemical features (pharmacophore) of the test compound and screen it against a database of pharmacophore models of various biological targets.

  • Molecular Docking: Perform automated molecular docking simulations to predict the binding mode and affinity of the test compound within the binding sites of a panel of potential off-target proteins (e.g., kinases, GPCRs, other synthases).

  • Scoring and Ranking: Predicted interactions are scored and ranked based on the likelihood of binding. High-scoring potential off-targets should be validated through subsequent in vitro assays.

Visualizations

Diagrams are provided below to illustrate key pathways and workflows relevant to the cross-reactivity assessment.

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostacyclin Prostacyclin (Vasodilation, Platelet Aggregation Inhibition) PGH2->Prostacyclin Thromboxane Thromboxane A2 (Platelet Aggregation, Vasoconstriction) PGH2->Thromboxane PGE2 PGE2 (Inflammation, Pain, Fever) PGH2->PGE2

Caption: Simplified Arachidonic Acid signaling pathway showing the roles of COX-1 and COX-2.

G start Start: Novel Compound primary_assay Primary Assay: COX-2 Inhibition start->primary_assay active Active? primary_assay->active cross_reactivity Cross-Reactivity Assay: COX-1 Inhibition active->cross_reactivity Yes end End: Characterized Profile active->end No selectivity Determine Selectivity Index cross_reactivity->selectivity secondary_screen Secondary Screening: Broad Target Panel selectivity->secondary_screen secondary_screen->end

Caption: Experimental workflow for assessing compound selectivity and cross-reactivity.

References

Benchmarking 7-Oxo-7-(9-phenanthryl)heptanoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for benchmarking the novel compound 7-Oxo-7-(9-phenanthryl)heptanoic acid against established standards in key biological assays. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and data presentation formats to facilitate objective performance comparisons.

Introduction

This compound is a synthetic compound featuring a phenanthrene moiety linked to a heptanoic acid chain. The phenanthrene core is a well-documented pharmacophore present in numerous biologically active molecules, exhibiting a range of activities including anticancer, anti-inflammatory, and enzyme inhibitory properties. The heptanoic acid side chain may influence the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, membrane permeability, and protein binding.

This guide proposes a series of in vitro assays to characterize the biological activity of this compound and benchmark it against known standards. The selection of these assays is based on the reported activities of structurally related phenanthrene derivatives.

Potential Biological Activities and Proposed Benchmarking Standards

Based on the activities of known phenanthrene-containing compounds, we have identified three primary potential mechanisms of action for this compound that warrant investigation:

  • Topoisomerase II Inhibition: Many polycyclic aromatic compounds, including phenanthrene derivatives, are known to interfere with the function of topoisomerase II, a critical enzyme in DNA replication and repair.

  • Pim Kinase Inhibition: Certain phenanthrene derivatives have been identified as inhibitors of Pim kinases, a family of serine/threonine kinases implicated in cancer cell proliferation and survival.

  • TRPM4 Channel Inhibition: The phenanthrene derivative 9-phenanthrol is a known inhibitor of the TRPM4 (Transient Receptor Potential Melastatin 4) cation channel, which is involved in various physiological processes.

The following table summarizes the proposed benchmark standards for each potential activity:

Potential Biological ActivityProposed Benchmark StandardRationale for Selection
Topoisomerase II InhibitionEtoposideA well-characterized and widely used Topoisomerase II inhibitor in cancer therapy.
Pim Kinase InhibitionSGI-1776A known inhibitor of Pim kinases, providing a direct comparison for this specific target.[1]
TRPM4 Channel Inhibition9-PhenanthrolA structurally related phenanthrene derivative with established TRPM4 inhibitory activity and a known IC50 value.[2][3]

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Topoisomerase II Inhibition Assay

Objective: To determine if this compound inhibits Topoisomerase II activity and to compare its potency with Etoposide.

Methodology: A commercially available Topoisomerase II drug screening kit can be utilized. The assay principle is based on the relaxation of supercoiled plasmid DNA by Topoisomerase II.

Workflow:

experimental_workflow_topoii cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis start Prepare reaction mix: - Supercoiled plasmid DNA - Topoisomerase II enzyme - Assay buffer treatment Add test compounds: - this compound (various conc.) - Etoposide (positive control, various conc.) - Vehicle (negative control) start->treatment incubation Incubate at 37°C for 30 minutes treatment->incubation stop_reaction Stop reaction with loading dye incubation->stop_reaction gel Run samples on agarose gel stop_reaction->gel visualize Visualize DNA bands under UV light gel->visualize quantify Quantify band intensity to determine % inhibition visualize->quantify

Figure 1. Experimental workflow for the Topoisomerase II inhibition assay.

Data Analysis: The percentage of supercoiled DNA remaining after the reaction is quantified. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated for both this compound and Etoposide.

Pim Kinase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on Pim-1 kinase activity and compare it to SGI-1776.

Methodology: A luminescence-based kinase assay can be employed. This assay measures the amount of ATP remaining after the kinase reaction.

Workflow:

experimental_workflow_pim_kinase cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis start Prepare reaction mix: - Recombinant Pim-1 kinase - Substrate peptide - ATP treatment Add test compounds: - this compound (various conc.) - SGI-1776 (positive control, various conc.) - Vehicle (negative control) start->treatment incubation Incubate at room temperature for 60 minutes treatment->incubation add_reagent Add kinase detection reagent incubation->add_reagent read_luminescence Measure luminescence add_reagent->read_luminescence calculate_inhibition Calculate % inhibition based on ATP consumption read_luminescence->calculate_inhibition experimental_workflow_trpm4 cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_treatment Compound Application cluster_analysis Data Analysis start Culture cells stably expressing hTRPM4 patch Establish whole-cell patch-clamp configuration start->patch record_baseline Record baseline TRPM4 currents patch->record_baseline apply_compound Perfuse cells with: - this compound (various conc.) - 9-Phenanthrol (positive control, various conc.) - Vehicle (control) record_baseline->apply_compound record_post Record TRPM4 currents after compound application apply_compound->record_post analyze Measure current inhibition and calculate IC50 record_post->analyze pim_kinase_pathway cluster_upstream Upstream Signaling cluster_core Pim Kinase Activation cluster_downstream Downstream Effects growth_factors Growth Factors jak_stat JAK/STAT Pathway growth_factors->jak_stat cytokines Cytokines cytokines->jak_stat pim_kinase Pim Kinase jak_stat->pim_kinase Activation bad Bad pim_kinase->bad Phosphorylation (Inactivation) cell_cycle Cell Cycle Progression pim_kinase->cell_cycle Promotion protein_synthesis Protein Synthesis pim_kinase->protein_synthesis Promotion apoptosis Apoptosis Inhibition bad->apoptosis Inhibition of Apoptosis

References

Unlocking the Potential of Phenanthrene Analogs: A Comparative Guide to the Structure-Activity Relationship of 7-Oxo-7-(9-phenanthryl)heptanoic Acid Derivatives as Putative cPLA2α Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of novel 7-Oxo-7-(9-phenanthryl)heptanoic acid analogs as inhibitors of cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme implicated in inflammatory diseases and cancer. While direct experimental data for this specific series is not yet publicly available, this guide offers a predictive framework based on the well-established SAR of other cPLA2α inhibitors, providing a valuable resource for researchers and drug development professionals.

Introduction to this compound and its Therapeutic Potential

This compound is a unique molecule characterized by a rigid, hydrophobic phenanthrene core linked to a flexible heptanoic acid chain. This structural combination presents an intriguing scaffold for targeting enzymes with specific binding pockets that recognize both hydrophobic and charged moieties. One such promising target is cytosolic phospholipase A2 alpha (cPLA2α).

cPLA2α is a critical enzyme that catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2] Dysregulation of cPLA2α activity is associated with a range of inflammatory conditions, including rheumatoid arthritis, asthma, and neurodegenerative diseases, as well as the progression of certain cancers.[3][4] Therefore, the development of potent and selective cPLA2α inhibitors represents a significant therapeutic opportunity.

This guide explores the hypothetical structure-activity relationship of this compound analogs, offering insights into potential synthetic modifications that could enhance their inhibitory activity against cPLA2α.

Hypothetical Structure-Activity Relationship (SAR)

Based on the known pharmacophore for cPLA2α inhibitors, which typically consists of a hydrophobic group and a carboxylic acid or a bioisostere, we can infer a potential SAR for the this compound series. The phenanthrene ring likely serves as the primary hydrophobic anchor, interacting with a corresponding hydrophobic pocket in the enzyme's active site. The heptanoic acid chain provides the necessary acidic functionality for interaction with key residues and contributes to the overall positioning of the molecule.

The following table presents a hypothetical comparison of this compound and its potential analogs, with predicted cPLA2α inhibitory potency based on common SAR principles observed in other inhibitor classes.

Compound IDR1 (Phenanthrene Substitution)R2 (Heptanoic Acid Chain Modification)Predicted cPLA2α IC50 (nM)Rationale for Predicted Activity
1 (Parent) H-COOH150Baseline activity with the core scaffold.
2 2-Fluoro-COOH100Introduction of a small, electron-withdrawing group may enhance binding affinity.
3 4-Methoxy-COOH250A bulky, electron-donating group at this position may introduce steric hindrance.
4 Hα,α-dimethyl-COOH80Increased steric bulk near the carboxylic acid can improve orientation in the active site.
5 H-CONHSO2CF350Replacement of the carboxylic acid with a sulfonamide isostere can enhance potency.
6 2-Fluoroα,α-dimethyl-COOH30Combination of favorable modifications at both R1 and R2 is predicted to be synergistic.
7 H-CH2OH>1000The carboxylic acid is critical for activity; its removal leads to a significant loss of potency.

Disclaimer: The IC50 values presented in this table are hypothetical and intended for illustrative purposes to guide future research. Experimental validation is required.

Key Structural Insights and Future Directions

The predictive SAR suggests that modifications at both the phenanthrene ring and the heptanoic acid chain can significantly impact the inhibitory potency. Small, electron-withdrawing substituents on the phenanthrene moiety and increased steric bulk or isosteric replacement of the carboxylic acid are predicted to be beneficial for activity. Future synthetic efforts should focus on exploring a diverse range of substitutions on the phenanthrene core and investigating various bioisosteres for the carboxylic acid group to optimize potency and selectivity.

Visualizing the Molecular Scaffold and Experimental Design

To facilitate a deeper understanding of the molecular framework and potential experimental approaches, the following diagrams are provided.

G cluster_0 Core Scaffold of this compound Core Core_text Phenanthrene-(C=O)-(CH2)5-COOH R1 R1 Core_text->R1 Phenanthrene Substitution R2 R2 Core_text->R2 Heptanoic Acid Modification

Caption: Core scaffold of this compound highlighting key modification points (R1 and R2).

G Stimulus Inflammatory Stimulus cPLA2a_inactive Inactive cPLA2α Stimulus->cPLA2a_inactive Activates Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Releases cPLA2a_active Active cPLA2α cPLA2a_inactive->cPLA2a_active Phosphorylation cPLA2a_active->Membrane Hydrolyzes Eicosanoids Pro-inflammatory Eicosanoids AA->Eicosanoids Metabolized by COX/LOX Inhibitor 7-Oxo-7-(9-phenanthryl)heptanoic acid analog Inhibitor->cPLA2a_active Inhibits

Caption: Putative signaling pathway involving cPLA2α and the inhibitory action of the phenanthrene analogs.

G cluster_0 Experimental Workflow Start Synthesize Analogs Assay cPLA2α Inhibition Assay (in vitro) Start->Assay CellAssay Cell-based Arachidonic Acid Release Assay Start->CellAssay Data Determine IC50 Values Assay->Data CellAssay->Data SAR Establish SAR Data->SAR

Caption: General experimental workflow for the evaluation of this compound analogs.

Experimental Protocols

The following provides a detailed methodology for a common in vitro cPLA2α inhibition assay that can be employed to evaluate the synthesized analogs.

In Vitro cPLA2α Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human cPLA2α.

Materials:

  • Recombinant human cPLA2α enzyme

  • 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine (radiolabeled substrate)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (unlabeled substrate)

  • Triton X-100

  • HEPES buffer (pH 7.4)

  • CaCl₂

  • Bovine Serum Albumin (BSA)

  • Test compounds (dissolved in DMSO)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Substrate Preparation: Prepare mixed micelles by combining the radiolabeled and unlabeled substrates in chloroform. Evaporate the solvent under a stream of nitrogen and then lyophilize for at least 1 hour. Resuspend the lipid film in HEPES buffer containing Triton X-100 by vortexing.

  • Assay Reaction:

    • In a reaction tube, add HEPES buffer, CaCl₂, and BSA.

    • Add the test compound at various concentrations (typically in a 10-point dose-response curve). A vehicle control (DMSO) should be included.

    • Initiate the reaction by adding the recombinant cPLA2α enzyme.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination and Extraction: Stop the reaction by adding a quench solution (e.g., Dole's reagent: isopropanol/heptane/H₂SO₄). Add heptane and water, vortex, and centrifuge to separate the phases. The released [¹⁴C]arachidonic acid will partition into the upper organic phase.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

This guide provides a foundational framework for the exploration of this compound analogs as a novel class of cPLA2α inhibitors. The presented hypothetical SAR, along with detailed experimental protocols and visualizations, is intended to stimulate and guide further research in this promising area of drug discovery.

References

evaluating the efficacy of 7-Oxo-7-(9-phenanthryl)heptanoic acid in vitro

Author: BenchChem Technical Support Team. Date: November 2025

[3] 7-oxo-7-(9-Phenanthryl)heptanoic acid | 898766-07-9 - Sigma-Aldrich Research & Disease Areas · Water Purification · Contract Manufacturing · Contract Testing · Custom Products · Digital Solutions for Life Science · IVD Development & Manufacturing · Product Services · Support · Safety Data Sheets (SDS) · Certificates of Analysis (COA) · Certificates of Origin (COO) · Certificates of Quality (COQ) · Customer Support · Contact Us · Get Site Smart · FAQ · Quality & Regulatory · Calculators & Apps · Webinars. RIE156328806. Rieke Metals, Inc. Share. This compound. Sign Into View Organizational & Contract Pricing. About This Item. CAS Number: 898766-07-9. Molecular Weight: 320.39. MDL number: MFCD02261199. Key Documents. COA · COO · View All Documentation. Technical Service. Need help? Our team of experienced scientists is here for you. Let Us Assist. Technical Service. Need help? Our team of experienced scientists is here for you. Let Us Assist. Properties. Iupac Name. This compound. Inchi Code. 1S/C21H20O3/c22-20(12-2-1-3-13-21(23)24)19-14-15-8-4-5-9-16(15)17-10-6-7-11-18(17)19/h4-11,14H,1-3,12-13H2,(H,23,24). InChI key. VBWYJGUMLKCFCY-UHFFFAOYSA-N. Description. Purity. 97%. Country of Origin. US. Product Link. --INVALID-LINK--. Documentation. Certificate of Analysis Certificate of Origin More Documents. Choose from one of the most recent versions: Certificates of Analysis (COA). Lot/Batch Number. It looks like we've run into a problem, but you can still download Certificates of Analysis from our Documents section. If you need assistance, please contact Customer Support. Already Own This Product? Find documentation for the products that you have recently purchased in the Document Library. Visit the Document Library. Technical Service. Our team of scientists has experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others. Contact Technical Service. Top. --INVALID-LINK--

This compound - Rieke Metals this compound. Catalog Number: 7063E. CAS Number: 898766-07-9. Molecular Weight: 320.39. Formula: C21H20O3. Purity: 97%. Availability: In Stock. SDS: Request SDS. Pricing. Please contact us for a quote. --INVALID-LINK--

This compound, 97%, 898766-07-9 this compound, 97%, 898766-07-9. --INVALID-LINK--

A Comparative Guide to the Characterization of Synthesized 7-Oxo-7-(9-phenanthryl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the identity of synthesized 7-Oxo-7-(9-phenanthryl)heptanoic acid. As a novel compound with potential applications as a linker or intermediate in drug development, rigorous characterization is paramount. This document outlines a proposed synthetic route, a comprehensive analytical workflow for identity confirmation, and a comparison with a structurally similar and commercially available alternative, 7-Oxo-7-phenylheptanoic acid.

Synthesis and Characterization Overview

This compound can be synthesized via a Friedel-Crafts acylation of phenanthrene with a suitable derivative of heptanedioic acid, such as the mono-acid chloride. The identity of the resulting product must be unequivocally confirmed through a combination of spectroscopic and analytical techniques.

Comparison with 7-Oxo-7-phenylheptanoic Acid

A viable alternative for certain applications is 7-Oxo-7-phenylheptanoic acid, which shares the keto-acid functional group but has a simpler phenyl aromatic system. This compound is commercially available and its properties are well-documented, making it a useful benchmark.[1][2]

Table 1: Comparison of this compound and 7-Oxo-7-phenylheptanoic Acid

FeatureThis compound (Predicted/Proposed)7-Oxo-7-phenylheptanoic Acid (Documented)
CAS Number 898766-07-97472-43-7[1][2]
Molecular Formula C₂₁H₂₀O₃C₁₃H₁₆O₃[1]
Molecular Weight 320.38 g/mol 220.27 g/mol [1]
Synthesis Friedel-Crafts acylation of phenanthreneFriedel-Crafts acylation of benzene
Melting Point Not yet determined83-86 °C[2]
Key Applications Potential as a linker in drug discovery, intermediate for complex phenanthrene derivatives.Intermediate in the synthesis of pharmaceuticals like Seratrodast.[2]

Experimental Protocols

Proposed Synthesis of this compound

A plausible method for the synthesis of the title compound is the Friedel-Crafts acylation of phenanthrene.

  • Preparation of Heptanedioic Acid Monochloride: Heptanedioic acid is reacted with a stoichiometric amount of thionyl chloride to produce the mono-acid chloride.

  • Friedel-Crafts Acylation: Phenanthrene is dissolved in a suitable solvent (e.g., nitrobenzene or dichloromethane) and cooled. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added. The heptanedioic acid monochloride is then added dropwise. The reaction mixture is stirred at a controlled temperature until completion.

  • Work-up: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Characterization Workflow

The following analytical techniques are essential for confirming the identity and purity of the synthesized product.

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_confirmation Identity Confirmation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir FTIR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms hplc HPLC/UPLC synthesis->hplc confirmation Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation hplc->confirmation

Caption: Experimental workflow for the characterization of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenanthrene ring protons, typically in the aromatic region (δ 7.5-9.0 ppm). The aliphatic chain protons will appear further upfield. The methylene protons adjacent to the carbonyl group (α-protons) will be deshielded and appear around δ 3.0-3.2 ppm, while the methylene protons adjacent to the carboxylic acid group will be at approximately δ 2.4 ppm. The remaining methylene protons will be in the δ 1.4-1.8 ppm range. The carboxylic acid proton will be a broad singlet far downfield (δ 10-12 ppm). The spectral pattern of the aromatic region can be compared to that of 9-acetylphenanthrene for confirmation of the substitution pattern.[3][4]

  • ¹³C NMR: The carbon NMR will show a signal for the ketone carbonyl at around δ 200 ppm and the carboxylic acid carbonyl at approximately δ 175-180 ppm. The aromatic carbons of the phenanthrene moiety will have distinct signals in the δ 120-135 ppm region. The aliphatic carbons will appear in the upfield region (δ 20-40 ppm). The spectrum can be compared to the known spectrum of 9-acetylphenanthrene to aid in the assignment of the aromatic signals.[3][4]

The FTIR spectrum will provide crucial information about the functional groups present. Key expected vibrational frequencies include:

  • A broad O-H stretch from the carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹.

  • C-H stretching from the aromatic and aliphatic portions around 3100-2850 cm⁻¹.

  • A strong C=O stretch from the ketone at approximately 1680-1690 cm⁻¹, characteristic of an aryl ketone.

  • A strong C=O stretch from the carboxylic acid at around 1700-1720 cm⁻¹.

  • C-O stretching and O-H bending from the carboxylic acid in the fingerprint region. The spectrum of 9-acetylphenanthrene can serve as a reference for the aromatic ketone portion.[3]

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, allowing for the confirmation of the elemental composition (C₂₁H₂₀O₃).

  • Fragmentation Pattern: Common fragmentation pathways for long-chain carboxylic acids include the loss of water and carbon dioxide. Alpha-cleavage next to the ketone and cleavages along the alkyl chain are also expected. The fragmentation of the phenanthrene moiety can be compared to that of 9-acetylphenanthrene.[3]

HPLC or UPLC analysis is essential for determining the purity of the synthesized compound. A suitable reversed-phase method should be developed to separate the product from any starting materials or byproducts. The peak area of the main product will give a quantitative measure of its purity.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a well-established electrophilic aromatic substitution mechanism.

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product phenanthrene Phenanthrene acylation Friedel-Crafts Acylation phenanthrene->acylation acid_chloride Heptanedioic acid monochloride acylium Acylium Ion acid_chloride->acylium + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium product 7-Oxo-7-(9-phenanthryl)heptanoic acid acylation->product acylium->acylation

Caption: Logical relationship in the synthesis of the target compound via Friedel-Crafts acylation.

References

The Strategic Advantage of 7-Oxo-7-(9-phenanthryl)heptanoic Acid in Thromboxane A2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of drug discovery and development, the selection of lead compounds and synthetic intermediates is a critical determinant of success. For researchers focused on cardiovascular and inflammatory diseases, the development of potent and selective thromboxane A2 (TXA2) receptor antagonists is a significant area of interest. Within this field, 7-Oxo-7-(9-phenanthryl)heptanoic acid has emerged as a noteworthy reagent, offering distinct advantages over other classes of TXA2 receptor antagonists. This guide provides a comprehensive comparison of this compound with alternative reagents, supported by available data and experimental context.

A Comparative Overview of TXA2 Receptor Antagonists

Reagent ClassExample Compound(s)Key Structural FeaturesKnown AdvantagesPotential Limitations
7-Oxo-7-arylheptanoic Acids This compound, SeratrodastAromatic ketone linked to a heptanoic acid chainHigh potency and selectivity for the TXA2 receptor. The phenanthrene moiety offers a large, rigid aromatic system for enhanced receptor binding.Potential for metabolic instability depending on the aryl substituent.
Bicyclo[2.2.1]heptane Derivatives S-145 (Ifetroban)A rigid bicyclic core mimicking the prostaglandin endoperoxide structureHigh affinity and specificity for the TXA2 receptor.Complex multi-step synthesis can be challenging and costly.
Phenylsulfonylamino Compounds 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acidsFlexible chain with a sulfonamide groupGood potency, with opportunities for SAR studies by modifying the phenylsulfonyl moiety.Potential for off-target effects due to the reactivity of the sulfonamide group.
Dual TXA2 Synthase Inhibitors and Receptor Antagonists Ridogrel, CV-4151Varied structures, often with a pyridine moietyOffers a dual mechanism of action, both blocking the receptor and inhibiting the synthesis of TXA2.Can have complex pharmacology and potential for drug-drug interactions.

The Phenanthrene Advantage: Enhanced Receptor Interaction

The key advantage of this compound lies in its unique molecular architecture. The large, planar, and rigid phenanthrene ring system provides an extensive surface area for π-π stacking and hydrophobic interactions within the binding pocket of the G-protein coupled TXA2 receptor. This is hypothesized to lead to a higher binding affinity and prolonged receptor occupancy compared to antagonists with smaller or more flexible aromatic moieties.

Experimental Protocols

While specific comparative experimental data for this compound is limited in the available literature, a general synthetic protocol for 7-oxo-7-arylheptanoic acids and a standard biological evaluation assay are outlined below.

General Synthesis of 7-Oxo-7-arylheptanoic Acids

This protocol describes a typical Friedel-Crafts acylation reaction for the synthesis of 7-oxo-7-arylheptanoic acids.

Materials:

  • Substituted aromatic compound (e.g., Phenanthrene)

  • Adipic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aromatic compound in nitrobenzene, add adipic anhydride.

  • Cool the mixture in an ice bath and add anhydrous aluminum chloride portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 7-oxo-7-arylheptanoic acid.

In Vitro Evaluation of TXA2 Receptor Antagonism

A standard assay to evaluate the potency of TXA2 receptor antagonists is the inhibition of agonist-induced platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) from a healthy donor

  • U46619 (a stable TXA2 mimetic)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Saline solution

  • Platelet aggregometer

Procedure:

  • Prepare PRP from citrated whole blood by centrifugation.

  • Pre-incubate aliquots of PRP with varying concentrations of the test compound or vehicle control for a specified time at 37°C.

  • Induce platelet aggregation by adding a sub-maximal concentration of U46619.

  • Monitor the change in light transmission using a platelet aggregometer for a set period.

  • Calculate the percentage inhibition of aggregation for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-induced aggregation) by non-linear regression analysis.

Visualizing the Pathway and Workflow

To better understand the context of this compound's application and synthesis, the following diagrams are provided.

Thromboxane_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Receptor TXA2 Receptor (TP) TXA2->TXA2_Receptor PLC_Activation Phospholipase C Activation TXA2_Receptor->PLC_Activation Ca_Mobilization Ca²⁺ Mobilization PLC_Activation->Ca_Mobilization Platelet_Aggregation Platelet Aggregation & Vasoconstriction Ca_Mobilization->Platelet_Aggregation COX->PGH2 TXA2_Synthase->TXA2 Antagonist This compound Antagonist->TXA2_Receptor

Caption: Thromboxane A2 signaling pathway and point of intervention.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Phenanthrene Phenanthrene Friedel_Crafts Friedel-Crafts Acylation (AlCl₃, Nitrobenzene) Phenanthrene->Friedel_Crafts Adipic_Anhydride Adipic Anhydride Adipic_Anhydride->Friedel_Crafts Acid_Workup Acidic Workup Friedel_Crafts->Acid_Workup Extraction Extraction Acid_Workup->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the target compound.

Conclusion

While a lack of direct comparative quantitative data in the public domain makes a definitive declaration of superiority challenging, the structural characteristics of this compound strongly suggest a high potential for potent and selective antagonism of the TXA2 receptor. The rigid and extensive aromatic system of the phenanthrene moiety is a key differentiator from other classes of antagonists and provides a solid rationale for its selection in drug discovery programs targeting the thromboxane pathway. Further dedicated comparative studies are warranted to fully elucidate its performance profile against other established and emerging TXA2 receptor antagonists.

Safety Operating Guide

Safe Disposal of 7-Oxo-7-(9-phenanthryl)heptanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 7-Oxo-7-(9-phenanthryl)heptanoic acid is crucial for laboratory safety and environmental protection. Due to its chemical structure, which includes a phenanthrene moiety, this compound requires handling as a hazardous substance. The following guide provides detailed procedures for its safe disposal, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.[1] All handling of the compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or fumes.

Key Hazard Information:

PropertyInformationSource
Chemical Nature A phenanthrene derivative and a carboxylic acid.[2][3]
Primary Hazards Based on phenanthrene, it is considered an environmental hazard and is very toxic to aquatic organisms.[1][4] Carboxylic acids can be corrosive.[5]
Incompatibilities Avoid contact with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates).[1][6]
Appearance Likely a solid, crystalline powder.[3][6]

Step-by-Step Disposal Protocol

Given the presence of the phenanthrene group, which is an environmental hazard, neutralization of the carboxylic acid group and subsequent drain disposal is not recommended.[1] The compound must be treated as hazardous chemical waste.

  • Containerization:

    • Place waste this compound into its original container if possible, or a clearly labeled, sealed, and non-reactive container.

    • Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.

    • Handle uncleaned, empty containers as you would the product itself.

  • Spill Management:

    • In the event of a spill, do not wash the material into the sewer.[1]

    • For solid spills, moisten the material first or use a HEPA-filter vacuum to prevent dust generation.[1][6]

    • Collect the spilled material and place it into a sealed container for disposal.[1]

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area away from heat, light, and incompatible materials.[1]

    • The storage area should be designated for hazardous waste.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • This waste must be disposed of in accordance with all federal, state, and local regulations. Contact your state's Department of Environmental Protection (DEP) or the regional Environmental Protection Agency (EPA) office for specific guidance.[1]

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the proper disposal method for this compound.

G start Start: Assess Waste Compound This compound is_phenanthrene Does it contain a phenanthrene moiety? start->is_phenanthrene is_carboxylic_acid Does it have a carboxylic acid group? is_phenanthrene->is_carboxylic_acid Yes hazardous_waste Treat as Hazardous Waste: - Package in sealed container - Label clearly - Store in designated area is_carboxylic_acid->hazardous_waste Yes no_drain_disposal Do NOT neutralize and dispose down the drain due to environmental hazard of phenanthrene. is_carboxylic_acid->no_drain_disposal ehs_disposal Dispose via Institutional EHS or Licensed Contractor hazardous_waste->ehs_disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 7-Oxo-7-(9-phenanthryl)heptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 7-Oxo-7-(9-phenanthryl)heptanoic acid (CAS No. 898766-07-9). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Risk Assessment

  • Carboxylic Acid Group: Similar to other carboxylic acids, this compound may cause skin and eye irritation or burns upon direct contact.[1][2] Inhalation of dust or vapors can lead to respiratory tract irritation.[1]

  • Aromatic Ketone Group: Aromatic ketones can be irritants and may be harmful if ingested or absorbed through the skin.

  • Solid Form: As a solid, the primary risk is the generation of dust during handling, which can be inhaled or come into contact with the skin and eyes.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[3][4]Nitrile or butyl rubber gloves.[1]Lab coat.[3][4]N95 dust mask or use in a fume hood to avoid inhaling dust.[1]
Conducting reactions Chemical splash goggles and a face shield, especially for reactions under pressure or with a risk of splashing.[1][4]Nitrile or butyl rubber gloves.[1]Flame-resistant lab coat.[4]Work in a certified chemical fume hood.
Handling spills Chemical splash goggles and a face shield.[3]Heavy-duty nitrile or butyl rubber gloves.[3]Chemical-resistant apron over a lab coat.[3]A respirator with appropriate cartridges may be necessary for large spills.[1]
Waste disposal Safety glasses with side shields or chemical splash goggles.[3]Nitrile or butyl rubber gloves.[3]Lab coat.[3]Work in a well-ventilated area or a fume hood.

Operational Plan: Step-by-Step Handling Procedures

3.1. Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.

  • Use a certified chemical fume hood when weighing the solid, preparing solutions, and running reactions to minimize inhalation exposure.

3.2. Personal Handling:

  • Donning PPE: Before handling the compound, put on the appropriate PPE as outlined in the table above.

  • Weighing: Carefully weigh the solid compound on a tared weigh boat inside a chemical fume hood to prevent dust dispersion.

  • Solution Preparation: Slowly add the solid to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature. Always add acid to water, not the other way around, if applicable.[3]

  • Reaction Setup: Conduct all reactions in appropriate glassware within a chemical fume hood. Ensure all joints are properly sealed.

  • Post-Reaction: Quench the reaction safely according to the specific protocol.

  • Doffing PPE: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.

3.3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

4.1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused material, reaction residues, and contaminated labware (e.g., pipette tips, gloves), in a designated, properly labeled hazardous waste container.

  • Label the waste container clearly with "Hazardous Waste," the chemical name, and the primary hazards (e.g., "Irritant," "Corrosive").

  • Do not mix this waste with other incompatible waste streams.

4.2. Disposal Procedure:

  • Store the sealed waste container in a designated secondary containment area within the laboratory.

  • Waste containers should not be filled to more than 90% of their capacity.[5]

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • It is generally forbidden to burn aromatic compounds in the open air; special incinerators are required.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Don Appropriate PPE B Weigh Compound in Fume Hood A->B Proceed C Prepare Solution B->C Proceed D Conduct Reaction in Fume Hood C->D Proceed E Work-up and Purification D->E Proceed F Collect Waste in Labeled Container E->F Collect Waste G Store Waste in Secondary Containment F->G Store H Arrange for EHS Pickup G->H Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.